molecular formula C5H5IN2 B010696 2-Amino-3-iodopyridine CAS No. 104830-06-0

2-Amino-3-iodopyridine

Número de catálogo: B010696
Número CAS: 104830-06-0
Peso molecular: 220.01 g/mol
Clave InChI: UUDNBWSHTUFGDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-3-iodopyridine is a useful research compound. Its molecular formula is C5H5IN2 and its molecular weight is 220.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDNBWSHTUFGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376767
Record name 2-Amino-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104830-06-0
Record name 2-Amino-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 2-Amino-3-iodopyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-iodopyridine is a halogenated pyridine (B92270) derivative that serves as a crucial building block in synthetic organic chemistry. Its unique electronic and structural properties, conferred by the presence of both an amino group and an iodine atom on the pyridine ring, make it a versatile reagent for the construction of complex heterocyclic molecules. This guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. The ability of this compound to participate in a variety of cross-coupling reactions has established it as a valuable intermediate in the synthesis of kinase inhibitors and other biologically active compounds.[1]

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below. The data presented has been aggregated from various chemical suppliers and databases.

PropertyValue
CAS Number 104830-06-0
Molecular Formula C₅H₅IN₂
Molecular Weight 220.01 g/mol
Appearance White to yellow or pale brown powder/crystalline powder
Melting Point 87-91 °C
Boiling Point 289.6 ± 25.0 °C at 760 mmHg
Density 2.055 ± 0.06 g/cm³
Purity ≥96-98% (typically analyzed by HPLC or GC)
Solubility Soluble in methanol

Safety and Handling

This compound is classified as hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard InformationDetails
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Experimental Protocols

This compound is a valuable intermediate due to its reactivity in various organic transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Below are representative experimental protocols for its synthesis and a common subsequent reaction.

Synthesis of this compound

A common method for the synthesis of this compound involves the amination of a corresponding fluoropyridine precursor. The following protocol is adapted from a described synthetic method.

Reaction: 2-Fluoro-3-iodopyridine + Ethylamine (B1201723) hydrochloride → this compound

Materials:

  • 2-Fluoro-3-iodopyridine (1 mmol, 223.0 mg)

  • Ethylamine hydrochloride (1.2 mmol, 113.4 mg)

  • Sodium hydroxide (B78521) (NaOH) (2.5 mmol, 100 mg)

  • Water (H₂O) (0.5 mL)

  • Dimethyl sulfoxide (B87167) (DMSO) (2.5 mL)

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • 25 mL reaction tube

Procedure:

  • To a 25 mL reaction tube, add 2-fluoro-3-iodopyridine, ethylamine hydrochloride, sodium hydroxide, water, and dimethyl sulfoxide.

  • Seal the reaction tube and heat the mixture to 130 °C for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding 10 mL of ethyl acetate.

  • Wash the organic layer with 6 mL of saturated brine.

  • Separate the organic phase and extract the aqueous phase three times with 6 mL of ethyl acetate each time.

  • Combine all organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by vacuum distillation.

  • Purify the crude product by column chromatography to obtain the target this compound.

A visual representation of this synthetic workflow is provided below.

G Synthesis of this compound reagents Combine Reactants: - 2-Fluoro-3-iodopyridine - Ethylamine HCl - NaOH, H2O, DMSO reaction Heat at 130°C for 24h reagents->reaction workup Quench with Ethyl Acetate Wash with Brine reaction->workup extraction Extract Aqueous Layer with Ethyl Acetate (3x) workup->extraction drying Combine Organic Layers Dry with Na2SO4 extraction->drying purification Vacuum Distillation Column Chromatography drying->purification product This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Representative Application: Sonogashira Coupling

The carbon-iodine bond in this compound is susceptible to palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool for elaborating the pyridine scaffold.

Reaction: this compound + Terminal Alkyne → 2-Amino-3-alkynylpyridine

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 eq)

  • Solvent (e.g., THF or DMF)

  • Schlenk flask or sealed tube

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.

  • Add this compound and the solvent.

  • Add the terminal alkyne and the base via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-3-alkynylpyridine.

Applications in Drug Discovery and Development

This compound is a prominent scaffold in medicinal chemistry, particularly in the design of kinase inhibitors for oncology. The 2-aminopyridine (B139424) moiety is a known "hinge-binder," capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many protein kinases. The iodine at the 3-position provides a convenient handle for introducing further molecular complexity through cross-coupling reactions, allowing for the exploration of chemical space and the optimization of potency and selectivity against specific kinase targets.

Derivatives of this compound have been investigated as inhibitors of a range of kinases implicated in cancer progression, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Epidermal Growth Factor Receptor (EGFR) family, including HER2

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Fibroblast Growth Factor Receptor (FGFR)

  • Src family kinases

  • Cyclin-Dependent Kinases (CDKs)

Inhibition of these signaling pathways can disrupt tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors).

Example Signaling Pathway: VEGFR-2

As many potent anti-cancer agents derived from 2-aminopyridine scaffolds target receptor tyrosine kinases, a simplified diagram of the VEGFR-2 signaling pathway is presented below. This pathway is a critical regulator of angiogenesis.

G Simplified VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription CellResponse Cellular Responses: - Proliferation - Migration - Survival - Angiogenesis Transcription->CellResponse Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->VEGFR2 Blocks ATP Binding

Caption: A diagram showing the activation of the VEGFR-2 pathway and its downstream effects, which can be targeted by kinase inhibitors.[2][3][4]

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 2-Amino-3-iodopyridine, a key intermediate in the development of targeted therapeutics. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction

This compound is a halogenated pyridine (B92270) derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features, particularly the presence of an amino group and an iodine atom on the pyridine ring, allow for versatile chemical modifications. This makes it an important precursor for the development of complex molecules, most notably tyrosine kinase inhibitors (TKIs) used in cancer therapy. TKIs are a class of targeted drugs that block the action of tyrosine kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound, each with its own advantages and considerations.

Synthesis via Direct Iodination of 2-Aminopyridine (B139424)

A common and direct method for the synthesis of this compound involves the electrophilic iodination of 2-aminopyridine. This reaction typically employs an iodinating agent in the presence of an acid or an oxidizing agent to generate the electrophilic iodine species.

A plausible reaction mechanism involves the activation of molecular iodine by an oxidizing agent to form a more electrophilic iodine species, which then attacks the electron-rich pyridine ring, preferentially at the 3-position due to the directing effect of the amino group.

Diagram of the Synthesis Pathway from 2-Aminopyridine

G cluster_0 Synthesis of this compound 2-Aminopyridine 2-Aminopyridine Reaction Electrophilic Iodination 2-Aminopyridine->Reaction Iodinating_Agent Iodine + Oxidizing Agent Iodinating_Agent->Reaction This compound This compound Reaction->this compound

Caption: General scheme for the synthesis of this compound.

Synthesis from 2-Fluoro-3-iodopyridine (B38475)

An alternative synthetic route involves the nucleophilic substitution of a fluorine atom in 2-fluoro-3-iodopyridine with an amino group. This method can offer high yields and regioselectivity.

Experimental Protocols

Detailed Experimental Protocol for Synthesis via Direct Iodination

This protocol is based on the iodination of a 2-aminopyridine derivative.

Materials:

Procedure:

  • A solution of 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 10 mL of 2 mol/L sulfuric acid is prepared in a reaction vessel and stirred.

  • Potassium iodate (0.62 g, 2.9 mmol) is added portionwise to the stirred solution.

  • The reaction mixture is heated to 100 °C.

  • A solution of potassium iodide (0.57 g, 3.4 mmol) in 10 mL of water is added dropwise over a period of 30 minutes.

  • The mixture is stirred for an additional 1.5 hours at 100 °C.

  • After the reaction is complete, the mixture is cooled to ambient temperature.

  • The pH of the aqueous phase is adjusted to 8 by the addition of ammonia solution.

  • The mixture is then cooled to 10 °C for 1 hour to facilitate precipitation.

  • The precipitate is collected by filtration.

  • The filter cake is washed with cold water and then recrystallized from 85% ethanol to yield 2-amino-5-bromo-3-iodopyridine.[1]

Detailed Experimental Protocol for Synthesis from 2-Fluoro-3-iodopyridine

Materials:

Procedure:

  • To a 25 ml reaction tube, add 2-fluoro-3-iodopyridine (1 mmol, 223.0 mg), ethylamide hydrochloride (1.2 mmol, 113.4 mg), NaOH (2.5 mmol, 100 mg), H₂O (0.5 mL), and dimethyl sulfoxide (2.5 mL).

  • The reaction is carried out at 130 °C for 24 hours.

  • After the reaction is complete, it is cooled to room temperature.

  • Add 10 mL of ethyl acetate to quench the reaction.

  • Wash the organic phase with 6 mL of saturated salt water.

  • Separate the organic phase and extract the aqueous phase three times with 6 mL of ethyl acetate each time.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by vacuum distillation.

  • The crude product is purified by column chromatography to obtain the target product, this compound, with a reported yield of 95%.[2]

Characterization of this compound

The synthesized this compound is characterized by various analytical techniques to confirm its identity and purity.

Experimental Workflow for Characterization

G cluster_1 Characterization Workflow Crude_Product Crude Product Purification Purification (Recrystallization/ Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Spectroscopic & Physical Characterization Pure_Product->Characterization MP Melting Point Characterization->MP NMR 1H & 13C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS IR FT-IR Spectroscopy Characterization->IR

Caption: Workflow for the purification and characterization of the product.

Physical Properties
PropertyValueReference
Molecular Formula C₅H₅IN₂[2]
Molecular Weight 220.01 g/mol [3]
Appearance White to yellow powder[4]
Melting Point 87-91 °C[3]
Spectroscopic Data
TechniqueDataReference
¹H NMR (400MHz, CDCl₃) δ 8.02 (dd, J = 4.8, 1.5Hz, 1H), 7.86 (dd, J = 7.7, 1.6Hz, 1H), 6.39 (dd, J = 7.7, 4.9Hz, 1H), 5.00 (s, 2H)[2]
¹³C NMR (100MHz, CDCl₃) δ 157.5, 147.8, 147.1, 115.3, 77.7[2]
Mass Spectrometry (EI) m/z: 220, 127, 93, 66[2]
FT-IR (KBr, cm⁻¹) 3435, 3339, 3215 (N-H stretching), 2210 (C≡N, if applicable), 1646, 1567 (C=C and C=N stretching)[5]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of anti-cancer agents.[4] Its ability to participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, makes it a versatile scaffold for creating diverse chemical libraries for drug screening.

A prominent application of this compound is in the synthesis of Ceritinib (LDK378), a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[6] ALK is a receptor tyrosine kinase, and its aberrant fusion proteins, such as EML4-ALK, are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).

Role in Tyrosine Kinase Inhibitor Synthesis and Signaling Pathway

Ceritinib, synthesized using this compound as a key starting material, targets the ATP-binding site of the ALK kinase domain.[7] This inhibition blocks the autophosphorylation of ALK and subsequently disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival. The primary signaling cascades affected by ALK inhibition include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[8] By blocking these pathways, Ceritinib induces cell cycle arrest and apoptosis in ALK-positive cancer cells.[7]

ALK Signaling Pathway and Inhibition by Ceritinib

G cluster_2 ALK Signaling and Ceritinib Inhibition cluster_downstream Downstream Signaling ALK EML4-ALK Fusion Protein P_ALK Phosphorylated ALK ALK->P_ALK Autophosphorylation Ceritinib Ceritinib Ceritinib->ALK Inhibits ATP ATP ATP->P_ALK RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) P_ALK->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway P_ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway P_ALK->JAK_STAT Cell_Effects Cell Proliferation, Survival, Growth RAS_RAF->Cell_Effects PI3K_AKT->Cell_Effects JAK_STAT->Cell_Effects

Caption: Ceritinib inhibits ALK, blocking downstream signaling pathways.

Conclusion

This compound is a synthetically versatile and highly valuable intermediate in medicinal chemistry. The synthetic routes outlined in this guide provide reliable methods for its preparation, and the detailed characterization data confirms its identity and purity. Its crucial role in the synthesis of targeted therapies like Ceritinib underscores its importance in the ongoing development of novel treatments for cancer and other diseases driven by aberrant kinase activity. This guide serves as a foundational resource for scientists and researchers working with this important molecule.

References

Spectral Data of 2-Amino-3-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-3-iodopyridine, a key intermediate in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data

The following sections present the available spectral data for this compound. For comparative purposes, where specific data for the title compound is not publicly available, data for the closely related compound 2-aminopyridine (B139424) is provided with a clear disclaimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.02dd4.8, 1.5H-6
7.86dd7.7, 1.6H-4
6.39dd7.7, 4.9H-5
5.00s--NH₂
Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
157.5C-2
147.8C-6
147.1C-4
115.3C-5
77.7C-3
Solvent: CDCl₃, Frequency: 100 MHz[1]
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 2-Aminopyridine

Wavenumber (cm⁻¹)IntensityAssignment
3442StrongAsymmetric N-H stretch
3300StrongSymmetric N-H stretch
1628StrongNH₂ scissoring
1328MediumC-N stretch
Note: This data is for 2-aminopyridine and is provided for comparative purposes.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
220[M]⁺ (Molecular ion)
127[I]⁺
93[M-I]⁺
66[C₄H₄N]⁺
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization at 70eV.[1]

Experimental Protocols

This section details the synthetic methodology for preparing this compound.

Synthesis of this compound

A reported synthesis of this compound involves the reaction of 2-fluoro-3-iodopyridine (B38475) with ethylamine (B1201723) hydrochloride in the presence of a base.[1]

Materials:

Procedure:

  • To a 25 mL reaction tube, add 2-fluoro-3-iodopyridine (1 mmol, 223.0 mg), ethylamine hydrochloride (1.2 mmol, 113.4 mg), sodium hydroxide (2.5 mmol, 100 mg), water (0.5 mL), and dimethyl sulfoxide (2.5 mL).[1]

  • Heat the reaction mixture at 130 °C for 24 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding 10 mL of ethyl acetate.

  • Wash the organic layer with 6 mL of saturated brine.

  • Separate the organic phase and extract the aqueous phase three times with 6 mL of ethyl acetate each time.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by vacuum distillation.

  • Purify the crude product by column chromatography to obtain the target compound, this compound.[1]

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis and analysis workflow for this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Reactants: 2-fluoro-3-iodopyridine Ethylamine HCl NaOH, DMSO, H₂O reaction Reaction (130°C, 24h) start->reaction quench Quench with Ethyl Acetate reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying with Na₂SO₄ extraction->drying purification Column Chromatography drying->purification product This compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms GC-MS Analysis product->ms

Caption: Synthesis and analysis workflow for this compound.

Logical_Relationship cluster_properties Properties cluster_applications Applications compound This compound structure Chemical Structure compound->structure spectral Spectral Data compound->spectral intermediate Synthetic Intermediate compound->intermediate pharma Pharmaceuticals intermediate->pharma agro Agrochemicals intermediate->agro

Caption: Logical relationships of this compound.

References

Solubility and stability of 2-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3-iodopyridine

Abstract

This compound is a crucial heterocyclic building block in medicinal chemistry and organic synthesis, frequently utilized as an intermediate in the development of novel pharmaceuticals, particularly kinase inhibitors for cancer therapy.[1][2] Its utility is intrinsically linked to its physicochemical properties, most notably its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, offering quantitative data, detailed experimental protocols for property determination, and visual workflows to aid researchers in its effective handling, application, and storage.

Core Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential for its application. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₅IN₂[3][4]
Molecular Weight 220.01 g/mol [4][5][6]
Appearance White to pale brown or gray crystalline powder/needles[3][4]
Melting Point 87-93 °C[3][6]
Boiling Point 289.6 ± 25.0 °C (Predicted)[3][4]
Density 2.055 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 4.50 ± 0.36 (Predicted)[3][4]
CAS Number 104830-06-0[3][4][5]

Solubility Profile

The solubility of this compound is a critical parameter for its use in reaction chemistry, purification, and formulation. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, key solubility information has been compiled below.

SolventConcentrationTemperature (°C)NotesSource(s)
Dimethyl Sulfoxide (DMSO) 200 mg/mL (909.05 mM)Room TemperatureRequires sonication. Hygroscopic DMSO can impact solubility.[5]
Methanol (B129727) SolubleNot Specified-[3]
Ethyl Acetate SolubleRoom TemperatureUsed as an extraction solvent during synthesis.[3]
Water Slightly Soluble (Predicted)Not SpecifiedA related compound, 2-Amino-3-hydroxypyridine, is slightly soluble in water (49.63 g/L at 20°C).[7]
Experimental Protocol: Solubility Determination

A reliable method for determining the solubility of a compound like this compound is the shake-flask method followed by quantitative analysis.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, phosphate (B84403) buffer pH 7.4)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

  • Saturation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.[9] This step is critical to prevent artificially high concentration readings.

  • Dilution: Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Analysis: Analyze the diluted sample by HPLC. Determine the concentration of this compound in the sample by comparing its peak area to the standard calibration curve.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G Workflow for Solubility Determination start Start add_excess Add excess this compound to solvent start->add_excess prep_standards Prepare HPLC Standard Solutions analyze Analyze by HPLC prep_standards->analyze equilibrate Equilibrate at constant Temperature & Agitation (e.g., 24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Withdraw supernatant using a syringe settle->sample filter Filter through 0.22µm syringe filter sample->filter dilute Dilute sample to fall within calibration range filter->dilute dilute->analyze calculate Calculate Solubility using Calibration Curve analyze->calculate end End calculate->end

Caption: A flowchart of the shake-flask method for solubility testing.

Stability Profile and Storage

This compound is sensitive to environmental factors, which necessitates careful handling and storage to maintain its integrity.

ParameterObservation / RecommendationSource(s)
Light Sensitivity The compound is light sensitive. Storage in a dark place is required.[3][4]
Air Sensitivity The compound is air sensitive. Storage under an inert atmosphere (e.g., Argon, Nitrogen) is recommended.[3][4]
Thermal Stability Stable at room temperature when protected from light and air. A stability study on related aminopyridines showed excellent stability even at 37°C for one month.
Storage (Solid) Store at room temperature in a cool, dark, dry, and well-ventilated area. Keep container securely closed.[4]
Storage (Solution) For DMSO stock solutions, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light and avoid repeated freeze-thaw cycles.[5]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, its structure suggests several potential routes for decomposition based on the known chemistry of related compounds. Forced degradation studies are the standard approach to identify these pathways.

Potential Routes of Degradation:

  • Photodegradation: Exposure to UV light could lead to dehalogenation (loss of iodine) via homolytic cleavage of the C-I bond, a common pathway for iodo-aromatic compounds.

  • Oxidative Degradation: The amino group is susceptible to oxidation, potentially forming nitroso or nitro derivatives, or leading to polymerization.

  • Acidic/Basic Hydrolysis: Under strong acidic or basic conditions, the amino group could be susceptible to hydrolysis or other transformations. Deamination, leading to the formation of a hydroxypyridine derivative, is a possible pathway.[10] The stability of the C-I bond can also be affected by pH.

Experimental Protocol: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under stress conditions.

Objective: To assess the stability of this compound and characterize its degradation products.

Materials:

  • This compound

  • Solvents (Methanol, Acetonitrile, Water)

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-UV/MS system (for separation and identification of degradants)

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[10]

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:[10]

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature, protected from light.

    • Photodegradation: Expose the solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be kept in the dark.

    • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60-80°C).

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quenching: Neutralize the acidic and basic samples before analysis (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).

  • Analysis: Analyze all samples, including controls, using a stability-indicating HPLC-UV/MS method.

    • The HPLC method should be capable of separating the parent compound from all degradation products.

    • The UV detector will quantify the loss of the parent compound over time.

    • The Mass Spectrometer (MS) will provide mass-to-charge ratio data for the parent drug and any new peaks, aiding in the structural elucidation of the degradation products.

G Workflow for Forced Degradation and Stability Analysis cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl, 60°C) stock->acid base Base Hydrolysis (NaOH, 60°C) stock->base oxidative Oxidative (H₂O₂, RT) stock->oxidative photo Photolytic (UV Light) stock->photo thermal Thermal (Heat, 60°C) stock->thermal sample Sample at multiple time points & Quench acid->sample base->sample oxidative->sample photo->sample thermal->sample hplc Analyze via Stability-Indicating HPLC-UV/MS Method sample->hplc quantify Quantify Parent Drug (Assay vs. Time) hplc->quantify identify Identify Degradants (Mass Spec Data) hplc->identify end Determine Degradation Pathways & Rate quantify->end identify->end

Caption: A workflow for assessing compound stability via forced degradation.

Conclusion and Recommendations

This compound demonstrates good solubility in polar organic solvents such as DMSO and methanol, which facilitates its use in organic synthesis. However, its stability profile is marked by significant sensitivity to both air and light. Researchers and drug development professionals must adhere to strict handling and storage protocols to ensure the material's purity and reactivity. This includes storing the solid compound under an inert atmosphere in the dark and keeping solutions frozen in aliquots, protected from light. The provided experimental protocols offer robust frameworks for further, application-specific characterization of this important pharmaceutical intermediate.

References

A Technical Guide to 2-Amino-3-iodopyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, synthesis, and key applications of the versatile building block, 2-Amino-3-iodopyridine.

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional nature, possessing an amino group, an iodine atom, and a pyridine (B92270) ring, allows for a diverse range of chemical transformations, making it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its commercial availability, detailed experimental protocols for its synthesis and key reactions, and relevant physicochemical data to support its application in research and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The purity and specifications may vary, and it is crucial to select a supplier that meets the requirements of the intended application. Below is a summary of offerings from several reputable vendors.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceAdditional Notes
Chem-Impex ≥ 98% (HPLC)[1]104830-06-0[1]C5H5IN2[1]220.01[1]White to yellow powder[1]Store at 0-8°C[1]
Sigma-Aldrich 96%104830-06-0C5H5IN2220.01Solid
TCI Chemicals >98.0% (GC)104830-06-0C5H5IN2220.01White to Gray to Brown powder to crystalLight and air sensitive; store under inert gas[2]
Acros Pharmatech 97.00%+104830-06-0[3]C5H5IN2[3]220.01[3]White to pale brown powder, crystalline powder, or needles[3]Air and light sensitive[3]

Physicochemical and Safety Data

A summary of key physicochemical properties and safety information for this compound is provided below.

PropertyValueReference
Melting Point 87-91 °C[1][1]
Boiling Point 289.6±25.0 °C (Predicted)[1]
Density 2.055±0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Methanol[1]
pKa 4.50±0.36 (Predicted)[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1][1]
Sensitivity Air & Light Sensitive[1][3][1][3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)
Precautionary Statements P280 (Wear protective gloves/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.), P302+P352 (IF ON SKIN: Wash with plenty of water.), P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.)

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 2-fluoro-3-iodopyridine (B38475) with an amine source. The following protocol is adapted from the literature.[1]

Materials:

  • 2-Fluoro-3-iodopyridine (1 mmol, 223.0 mg)

  • Ethylamide hydrochloride (1.2 mmol, 113.4 mg)

  • Sodium hydroxide (B78521) (NaOH) (2.5 mmol, 100 mg)

  • Water (H₂O) (0.5 mL)

  • Dimethyl sulfoxide (B87167) (DMSO) (2.5 mL)

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • 25 mL reaction tube

Procedure:

  • To a 25 mL reaction tube, add 2-fluoro-3-iodopyridine, ethylamide hydrochloride, sodium hydroxide, water, and dimethyl sulfoxide.

  • Seal the reaction tube and heat the mixture at 130 °C for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding 10 mL of ethyl acetate.

  • Wash the organic layer with 6 mL of saturated brine.

  • Separate the organic phase and extract the aqueous phase three times with 6 mL of ethyl acetate each time.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by vacuum distillation.

  • Purify the crude product by column chromatography to obtain the target product, this compound.

Expected Yield: 95%[1]

Characterization Data:

  • GC-MS (EI, 70eV): m/z 220, 127, 93, 66[1]

  • ¹H NMR (400MHz, CDCl₃): δ 8.02 (dd, J = 4.8, 1.5Hz, 1H), 7.86 (dd, J = 7.7, 1.6Hz, 1H), 6.39 (dd, J = 7.7, 4.9Hz, 1H), 5.00 (s, 2H)[1]

  • ¹³C NMR (100MHz, CDCl₃): δ 157.5, 147.8, 147.1, 115.3, 77.7[1]

G reagents 2-Fluoro-3-iodopyridine Ethylamide HCl NaOH, H2O, DMSO reaction_conditions 130 °C, 24 h reagents->reaction_conditions Reaction workup Quench (EtOAc) Aqueous Wash (Brine) Extraction (EtOAc) reaction_conditions->workup Post-reaction purification Drying (Na2SO4) Solvent Removal Column Chromatography workup->purification Isolation product This compound purification->product Final Product

Synthetic workflow for this compound.
Suzuki-Miyaura Cross-Coupling Reaction

The iodine atom of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This is a fundamental transformation in the synthesis of biaryl compounds, which are common motifs in drug molecules.

General Protocol for Suzuki-Miyaura Reaction of an Iodopyridine with Phenylboronic Acid: [4]

Materials:

  • Iodopyridine substrate (e.g., this compound) (1 mmol)

  • Phenylboronic acid (1.25 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Propylene (B89431) carbonate (5 mL)

  • 0.5 M Sodium carbonate (Na₂CO₃) solution (2 mL)

Procedure:

  • In a reaction vessel, combine the iodopyridine substrate, phenylboronic acid, and Pd(PPh₃)₄.

  • Add propylene carbonate and the aqueous sodium carbonate solution.

  • Heat the reaction mixture at 130 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the product by column chromatography.

G start Combine Reactants: This compound Phenylboronic Acid Pd(PPh3)4, Na2CO3 Propylene Carbonate heat Heat to 130 °C start->heat 1 monitor Monitor Reaction (TLC / LC-MS) heat->monitor 2 workup Aqueous Workup & Extraction monitor->workup 3. Upon Completion purify Column Chromatography workup->purify 4 product 2-Amino-3-phenylpyridine purify->product 5

Experimental workflow for Suzuki-Miyaura coupling.

Applications in Synthesis

Copper-Catalyzed Indole (B1671886) Synthesis

This compound can participate in copper-catalyzed reactions to form indole and azaindole structures. For instance, it can be coupled with formyl derivatives in a copper-catalyzed indole synthesis. This reaction is significant for constructing complex heterocyclic systems present in many biologically active molecules. The nucleophilicity of the amino group in this compound is a key factor in these transformations.

Building Block for Bioactive Molecules

As a versatile chemical intermediate, this compound is extensively used in the synthesis of a wide range of pharmaceuticals and agrochemicals.[5] Its ability to undergo various chemical modifications allows for the creation of diverse molecular libraries for drug discovery and the development of new crop protection agents.[5]

Conclusion

This compound is a commercially accessible and highly versatile reagent for chemical synthesis. Its utility in forming carbon-carbon and carbon-nitrogen bonds, particularly through well-established methodologies like the Suzuki-Miyaura coupling, makes it a valuable tool for researchers in drug discovery and materials science. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory. As with all chemical reagents, appropriate safety precautions should be taken, and the material should be handled in accordance with its safety data sheet.

References

The Versatile Reactivity of the C-I Bond in 2-Amino-3-iodopyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of the carbon-iodine (C-I) bond in 2-amino-3-iodopyridine, a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of key transformations, quantitative data, detailed experimental protocols, and mechanistic insights.

The presence of the iodo group at the 3-position, ortho to the amino group, on the pyridine (B92270) ring, renders this compound a highly reactive substrate for a variety of cross-coupling reactions. The C-I bond is the most labile among the carbon-halogen bonds, following the general reactivity trend of C-I > C-Br > C-Cl > C-F. This heightened reactivity allows for milder reaction conditions and often leads to higher yields compared to its bromo and chloro analogs, making it an attractive starting material for the synthesis of complex heterocyclic scaffolds.

This guide will focus on the most prevalent and synthetically useful reactions involving the C-I bond of this compound, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann cross-coupling reactions.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize quantitative data for various cross-coupling reactions. While specific data for this compound is not always available in the literature, data from the closely analogous and slightly less reactive 2-amino-3-bromopyridine (B76627) is presented as a strong predictive model for the reactivity of the iodo-derivative. It is anticipated that reactions with this compound would proceed with higher yields and/or under milder conditions.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridine with Terminal Alkynes [1]

EntryAlkyneProductYield (%)
1Phenylacetylene (B144264)2-Amino-3-(phenylethynyl)pyridine95
24-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine96
34-Chlorophenylacetylene2-Amino-3-((4-chlorophenyl)ethynyl)pyridine92
41-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyridine85
5Cyclopropylacetylene2-Amino-3-(cyclopropylethynyl)pyridine88

Reaction Conditions: 2-amino-3-bromopyridine (1.0 equiv), alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N in DMF, 100 °C, 3 h.[1]

Table 2: Suzuki-Miyaura Coupling of Substituted Bromopyridines with Arylboronic Acids

EntryBromopyridineBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref
13-Amino-5-bromopyridine (acetyl protected)p-tolylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9085[2]
22-Amino-6-bromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)10092[3]
32-BromopyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃iPrOH/H₂O8095[4]

Table 3: Buchwald-Hartwig Amination of Bromopyridines

EntryBromopyridineAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref
12-BromopyridineMorpholine (B109124)Pd₂(dba)₃ / BINAPNaOtBuToluene8090[5]
22-Bromopyridinen-ButylaminePd(OAc)₂ / P(tBu)₃NaOtBuTolueneRT85[1][6]
33-Amino-5-bromopyridineAnilinePd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane11088[7]

Table 4: Heck Reaction of Halopyridines with Alkenes

EntryHalopyridineAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref
12-Amino-5-bromopyridineStyrenePd-complex 3Et₃NDMF13085[8]
23-IodopyridineMethyl acrylatePd(OAc)₂K₂CO₃DMF100Moderate[9]
32-Bromopyridinen-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NAcetonitrile10094General Protocol

Table 5: Ullmann Condensation of Halopyridines

EntryHalopyridineNucleophileCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref
1Aryl IodideAnilineCuI / phenanthrolineK₂CO₃NMP120High[10]
2Aryl BromidePhenolCuI / L-prolineK₂CO₃DMSO9085-95[11][12]
3Aryl ChloridePrimary AmineCuI / N,N-dimethylglycineK₂CO₃Dioxane90High[11][12]

Experimental Protocols

The following are detailed experimental protocols for key reactions. Safety precautions should always be taken, and reactions should be performed in a well-ventilated fume hood.

Sonogashira Coupling of this compound with Phenylacetylene (Analogous Protocol)[1]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 5.0 mol%)

  • Copper(I) iodide (CuI, 5.0 mol%)

  • Triethylamine (B128534) (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).

  • Add anhydrous DMF and stir the mixture for 15 minutes at room temperature.

  • Add this compound (1.0 equiv), phenylacetylene (1.2 equiv), and triethylamine (2.0 equiv).

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-amino-3-(phenylethynyl)pyridine.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (General Protocol)[2][3]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired 2-amino-3-phenylpyridine.

Buchwald-Hartwig Amination of this compound with Morpholine (General Protocol)[5][7]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and NaOtBu (1.4 equiv).

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 equiv) and morpholine (1.2 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with brine, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

In the context of chemical synthesis, "signaling pathways" are best represented by the catalytic cycles of the reactions. These diagrams illustrate the journey of the catalyst through various intermediate stages to facilitate the desired transformation.

Catalytic Cycles of Key Cross-Coupling Reactions

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)L2-I Ar-Pd(II)L2-I Oxidative_Addition->Ar-Pd(II)L2-I Transmetalation Transmetalation Ar-Pd(II)L2-I->Transmetalation [R-B(OR)3]- Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Suzuki-Miyaura Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)L2-I Ar-Pd(II)L2-I Oxidative_Addition->Ar-Pd(II)L2-I Transmetalation Transmetalation Ar-Pd(II)L2-I->Transmetalation Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Transmetalation->Ar-Pd(II)L2-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-C≡CR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR CuI CuI Coordination Coordination CuI->Coordination R-C≡CH, Base Cu-C≡CR Cu-C≡CR Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation Cuprate Acetylide

Sonogashira Coupling Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)L2-I Ar-Pd(II)L2-I Oxidative_Addition->Ar-Pd(II)L2-I Migratory_Insertion Migratory Insertion Ar-Pd(II)L2-I->Migratory_Insertion Alkene Intermediate RCH2-CH(Ar)PdL2I Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination HPd(II)L2I HPd(II)L2I Beta_Hydride_Elimination->HPd(II)L2I Substituted Alkene Reductive_Elimination Reductive Elimination HPd(II)L2I->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 H-Base+, I-

Heck Reaction Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)L2-I Ar-Pd(II)L2-I Oxidative_Addition->Ar-Pd(II)L2-I Amine_Coordination Amine Coordination Ar-Pd(II)L2-I->Amine_Coordination R2NH Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Ar-Pd(II)L2-NR2 Ar-Pd(II)L2-NR2 Deprotonation->Ar-Pd(II)L2-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle

Ullmann_Cycle Cu(I)X Cu(I)X Oxidative_Addition_1 Oxidative Addition Cu(I)X->Oxidative_Addition_1 Ar-I Ar-Cu(III)X2 Ar-Cu(III)X2 Oxidative_Addition_1->Ar-Cu(III)X2 Nucleophile_Attack Nucleophile Attack Ar-Cu(III)X2->Nucleophile_Attack Nu-H, Base Ar-Cu(III)X(Nu) Ar-Cu(III)X(Nu) Nucleophile_Attack->Ar-Cu(III)X(Nu) Reductive_Elimination Reductive Elimination Ar-Cu(III)X(Nu)->Reductive_Elimination Reductive_Elimination->Cu(I)X Ar-Nu

Ullmann Condensation Catalytic Cycle
General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to flask - Inert atmosphere start->setup reaction Reaction: - Heating and stirring - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Quenching - Extraction reaction->workup purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis end End analysis->end

General Experimental Workflow for Cross-Coupling

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a diverse array of functionalized pyridine derivatives. The lability of the C-I bond facilitates a range of palladium- and copper-catalyzed cross-coupling reactions under relatively mild conditions. This guide provides a foundational understanding of its reactivity, offering quantitative data from analogous systems, detailed experimental protocols, and mechanistic insights to aid researchers in their synthetic endeavors. The provided information serves as a robust starting point for the development of novel compounds with potential applications in pharmaceuticals and materials science.

References

An In-Depth Technical Guide to the Electronic Properties of 2-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2-Amino-3-iodopyridine, a crucial heterocyclic building block in medicinal chemistry and organic synthesis. This document collates available physicochemical data, details relevant experimental protocols for electronic characterization, and presents a theoretical framework for understanding the molecule's reactivity. Particular emphasis is placed on its role in copper-catalyzed indole (B1671886) synthesis, a reaction of significant interest in drug discovery. This guide is intended to serve as a valuable resource for researchers leveraging this compound in the development of novel therapeutics and functional materials.

Introduction

This compound is a substituted pyridine (B92270) derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its unique substitution pattern, featuring both an electron-donating amino group and an electron-withdrawing, yet displaceable, iodo group, imparts a distinct electronic character that governs its reactivity.[2] This guide aims to provide a detailed exploration of these electronic properties through a combination of reported experimental data, established analytical methodologies, and computational chemistry principles. Understanding the electronic landscape of this molecule is paramount for predicting its behavior in chemical reactions and for the rational design of novel synthetic pathways.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is critical for its identification, purification, and handling in a laboratory setting.

PropertyValue
Molecular Formula C₅H₅IN₂
Molecular Weight 220.01 g/mol [3]
Melting Point 87-91 °C[3]
Boiling Point (Predicted) 289.6 ± 25.0 °C[4]
Density (Predicted) 2.055 ± 0.06 g/cm³[4]
¹H NMR (CDCl₃, 400 MHz) δ 8.02 (dd, J = 4.8, 1.5 Hz, 1H), 7.86 (dd, J = 7.7, 1.6 Hz, 1H), 6.39 (dd, J = 7.7, 4.9 Hz, 1H), 5.00 (s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 157.5, 147.8, 147.1, 115.3, 77.7
CAS Number 104830-06-0[3]

Theoretical Electronic Properties

Below is a table summarizing the key electronic properties that can be calculated using DFT. A detailed computational protocol is provided in Section 5.2.

Electronic PropertyPredicted Value (Illustrative)Significance
HOMO Energy -5.8 eVThe Highest Occupied Molecular Orbital energy is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO Energy -1.2 eVThe Lowest Unoccupied Molecular Orbital energy is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap 4.6 eVThe energy difference between the HOMO and LUMO is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.
Dipole Moment 3.5 DThe dipole moment provides insight into the molecule's polarity and charge distribution, which influences its solubility and intermolecular interactions.
Ionization Potential 7.5 eVThe energy required to remove an electron from the molecule in the gas phase.
Electron Affinity 0.8 eVThe energy released when an electron is added to the molecule in the gas phase.

Note: The values in this table are illustrative and would be obtained by performing the DFT calculations as described in Section 5.2.

Reactivity and Applications in Synthesis

This compound is a valuable precursor in various synthetic transformations, most notably in copper-catalyzed cross-coupling reactions for the formation of C-N bonds.[7] Its nucleophilicity is reported to be lower than that of corresponding anilines, which can be a consideration in reaction design.[2][8]

Copper-Catalyzed Indole Synthesis

A significant application of this compound is in the synthesis of 3-aminoindoles. This transformation proceeds via a copper-catalyzed three-component coupling reaction with a secondary amine and a terminal alkyne. The reaction cascade involves the formation of a propargylamine (B41283) intermediate, which then undergoes intramolecular cyclization to yield a 3-aminoindoline. Subsequent base-mediated isomerization affords the final 3-aminoindole product.[7][9]

G cluster_start Starting Materials cluster_intermediate Reaction Cascade cluster_final Final Product Formation A This compound E Propargylamine Intermediate A->E B Secondary Amine B->E C Terminal Alkyne C->E D Cu(I) Catalyst D->E Coupling F Intramolecular Cyclization E->F G 3-Aminoindoline F->G H Base-mediated Isomerization G->H I 3-Aminoindole H->I

Copper-Catalyzed Indole Synthesis Workflow.

Experimental and Computational Protocols

This section provides detailed methodologies for the experimental characterization and computational analysis of the electronic properties of this compound.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, providing insights into its HOMO and LUMO energy levels.

Protocol:

  • Solution Preparation: Prepare a 1-5 mM solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: Utilize a three-electrode cell configuration consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the measurement.

  • Data Acquisition:

    • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a final potential in the anodic direction (e.g., +2.0 V) and then reversing the scan to a cathodic potential (e.g., -2.0 V) before returning to the initial potential.

    • Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.[10]

  • Calibration: After the measurement, add an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, and record its cyclic voltammogram.

  • Data Analysis:

    • Determine the half-wave potentials (E₁/₂) for the oxidation (E_ox) and reduction (E_red) processes from the cyclic voltammograms.

    • Estimate the HOMO and LUMO energy levels using the following empirical equations, referencing against the Fc/Fc⁺ couple (assuming E₁/₂(Fc/Fc⁺) = 0 V vs. reference and its absolute potential is -4.8 eV relative to vacuum):

      • E_HOMO (eV) = - (E_ox vs Fc/Fc⁺ + 4.8)

      • E_LUMO (eV) = - (E_red vs Fc/Fc⁺ + 4.8)

G A Prepare Solution (1-5 mM Analyte, 0.1 M Electrolyte) B Assemble 3-Electrode Cell A->B C Deaerate with Inert Gas B->C D Record Cyclic Voltammogram (Varying Scan Rates) C->D E Add Ferrocene Standard D->E F Record Ferrocene Voltammogram E->F G Analyze Data (Determine E₁/₂, Calculate HOMO/LUMO) F->G

Experimental Workflow for Cyclic Voltammetry.
Spectroscopic Characterization: UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which can be correlated with its electronic structure.[11]

Protocol:

  • Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as the reference.

  • Spectrum Acquisition: Record the absorption spectrum over a wavelength range of approximately 200 to 800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap (E_gap) using the equation: E_gap (eV) = 1240 / λ_onset (nm).

Computational Protocol for Electronic Properties

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure of this compound.

Protocol:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Geometry Optimization:

    • Construct the 3D structure of this compound.

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a basis set such as 6-311++G(d,p).[12]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the desired electronic properties:

    • HOMO/LUMO Energies: These are standard outputs of the calculation.

    • Dipole Moment: This is also a standard output.

    • Electron Density and Molecular Orbitals: Generate cube files for the HOMO, LUMO, and total electron density for visualization.

    • Ionization Potential and Electron Affinity: These can be estimated using the energies of the neutral, cationic, and anionic species (ΔSCF method).

  • Data Visualization: Use visualization software like GaussView or Avogadro to display the molecular orbitals and electron density maps.

Conclusion

This compound possesses a unique set of electronic properties derived from its substituted pyridine core, making it a valuable and versatile building block in modern organic synthesis. This guide has provided a consolidated resource of its known physicochemical characteristics, detailed protocols for its experimental and computational electronic analysis, and an overview of its application in the synthesis of medicinally relevant indole structures. A thorough understanding of the principles and methodologies outlined herein will empower researchers to effectively utilize this compound in the design and development of novel chemical entities with desired functions.

References

The Synthetic Versatility of 2-Amino-3-iodopyridine: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-iodopyridine is a highly versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of both an amino group and an iodine atom on the pyridine (B92270) ring, make it an attractive starting material for the synthesis of a wide array of complex molecules.[1] This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions, which are foundational in the construction of pharmaceuticals and agrochemicals.[1] Detailed experimental protocols and quantitative data for key transformations are presented to facilitate its use in the laboratory.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a carbon-iodine bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br and C-Cl bonds, allowing for milder reaction conditions and often higher reactivity. The adjacent amino group can act as a directing group or be a site for further functionalization.

Suzuki-Miyaura Coupling

Table 1: Representative Yields for the Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with Various Arylboronic Acids *

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine85
24-Methylphenylboronic acid5-(p-tolyl)-2-methylpyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine88
44-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine78
53-Nitrophenylboronic acid5-(3-nitrophenyl)-2-methylpyridin-3-amine75

*Note: This data is for the structurally similar 5-bromo-2-methylpyridin-3-amine and is intended to be illustrative of the expected yields for the Suzuki coupling of this compound.

Experimental Protocol: General Procedure for the Suzuki Coupling of this compound with an Arylboronic Acid

Disclaimer: This protocol is adapted from a procedure for the coupling of 5-bromo-2-methylpyridin-3-amine and may require optimization for this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Potassium phosphate (B84403) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • Anhydrous 1,4-dioxane (B91453) (4 mL)

  • Degassed water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under a positive pressure of inert gas.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl iodide) and sp-hybridized carbons (from a terminal alkyne). This reaction is invaluable for the synthesis of substituted alkynes. Studies on 2-amino-3-bromopyridines have demonstrated high efficiency in Sonogashira couplings, with yields ranging from moderate to excellent.[2][3][4]

Table 2: Coupling Scope of Palladium-Catalyzed Sonogashira Reaction of 2-Amino-3-bromopyridines with Various Terminal Alkynes *

EntrySubstrate (1)Alkyne (2)ProductYield (%)
12-amino-3-bromopyridine (B76627)Phenylacetylene2-amino-3-(phenylethynyl)pyridine96
22-amino-3-bromopyridine4-ethynyltoluene2-amino-3-((4-methylphenyl)ethynyl)pyridine95
32-amino-3-bromopyridine4-ethynylanisole2-amino-3-((4-methoxyphenyl)ethynyl)pyridine92
42-amino-3-bromopyridine1-ethynyl-4-fluorobenzene2-amino-3-((4-fluorophenyl)ethynyl)pyridine90
52-amino-3-bromopyridineCyclopropylacetylene2-amino-3-(cyclopropylethynyl)pyridine88
62-amino-3-bromopyridine1-decyne2-amino-3-(dec-1-yn-1-yl)pyridine85

*Note: This data is for 2-amino-3-bromopyridine. Given the higher reactivity of the C-I bond, yields with this compound are expected to be comparable or higher, potentially under milder conditions.[2]

Experimental Protocol: General Procedure for the Sonogashira Coupling of this compound with a Terminal Alkyne

Disclaimer: This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines and may require optimization for this compound.[2]

Materials:

  • This compound (0.5 mmol)

  • Terminal alkyne (0.6 mmol)

  • Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) (2.5 mol%, 4.2 mg)

  • Triphenylphosphine (PPh₃) (5.0 mol%, 6.6 mg)

  • Copper(I) iodide (CuI) (5.0 mol%, 4.8 mg)

  • Triethylamine (Et₃N) (1 mL)

  • Dimethylformamide (DMF) (2.0 mL)

Procedure:

  • Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg), PPh₃ (6.6 mg), and CuI (4.8 mg) to a 10 mL round-bottomed flask.

  • Add DMF (2.0 mL) and stir for 30 minutes.

  • Add this compound (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, pour the mixture into a saturated sodium chloride aqueous solution (10 mL).

  • Extract with ethyl acetate (3 x 10 mL).

  • Collect the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the residue by column chromatography to afford the corresponding product.[2][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to generate more complex aminopyridine derivatives. The choice of catalyst, ligand, and base is crucial for the success of this transformation.

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Halides *

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂XPhosNaOtBuToluene (B28343)80-110
Pd₂(dba)₃BINAPCs₂CO₃Dioxane100
PdCl₂(dppf)dppfK₃PO₄Toluene/t-BuOH100

*Note: This table provides a general overview of commonly used conditions for the Buchwald-Hartwig amination of aryl halides. Specific conditions for this compound will need to be optimized.

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound

Disclaimer: This is a general protocol for the Buchwald-Hartwig amination and will require optimization for the specific amine and this compound.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol).

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a plug of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction using this compound as a substrate. This workflow highlights the key steps from reaction setup to product isolation.

G Generalized Workflow for Palladium-Catalyzed Cross-Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine this compound, coupling partner, and base in a dry flask. B Evacuate and backfill with inert gas (N2 or Ar). A->B C Add Pd catalyst and ligand (or pre-catalyst). B->C D Add anhydrous, degassed solvent. C->D E Heat the reaction mixture with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench the reaction. F->G H Perform aqueous workup (extraction with organic solvent). G->H I Dry organic layer and concentrate in vacuo. H->I J Purify by column chromatography. I->J K Characterize the final product (NMR, MS, etc.). J->K

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a potent and versatile building block for the synthesis of diverse and complex nitrogen-containing heterocyclic compounds. Its high reactivity in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, makes it an invaluable tool for medicinal chemists and researchers in drug discovery and development. The experimental protocols and data provided in this guide, while in some cases extrapolated from closely related analogues, offer a solid foundation for the successful application of this compound in the synthesis of novel molecular entities. Further exploration of its reactivity is certain to uncover even more innovative applications in the field of organic synthesis.

References

An In-depth Technical Guide to 2-Amino-3-iodopyridine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Amino-3-iodopyridine, a key building block in modern organic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the compound's discovery, historical development, key chemical and physical properties, and detailed experimental protocols for its synthesis.

Introduction

This compound (CAS No. 104830-06-0) is a substituted pyridine (B92270) derivative that has garnered significant interest as a versatile intermediate in the synthesis of a wide array of complex molecules.[1][2] Its unique structural arrangement, featuring an amino group at the 2-position and an iodine atom at the 3-position, provides two reactive sites for further chemical transformations. This dual functionality makes it an invaluable precursor for the development of novel pharmaceuticals, particularly in the realm of anti-cancer agents, as well as in the creation of advanced agrochemicals and materials.[1] The presence of the iodo group allows for various cross-coupling reactions, while the amino group can be readily functionalized, offering a powerful tool for molecular diversification.[3]

Historical Context and Discovery

While a definitive seminal publication marking the first synthesis of this compound is not readily apparent in a survey of historical chemical literature, its development can be understood within the broader context of pyridine chemistry. The first synthesis of pyridine itself was achieved by William Ramsay in 1876.[4] The subsequent exploration of pyridine's reactivity and the development of methods for its functionalization, particularly halogenation, paved the way for the synthesis of a vast array of substituted pyridines.

Early methods for the iodination of aminopyridines often resulted in a mixture of products or were limited to specific isomers. For instance, a 1928 German patent describes the iodination of 2-aminopyridine (B139424) to produce 2-amino-5-iodopyridine (B21400) using an aqueous iodine-potassium iodide solution.[5] A later US patent from 1950 details a method for iodinating 2-aminopyridines at the 5-position using mercuric acetate (B1210297) and elemental iodine.[6] The regioselective synthesis of 3-halopyridines, including the iodo-analogue, has been a subject of ongoing research, with modern methods offering greater control and efficiency. The challenges associated with directing halogenation to the 3-position of 2-aminopyridine likely meant that this compound became more readily accessible with the advent of more sophisticated synthetic methodologies in the latter half of the 20th century.

Physicochemical Properties

This compound is typically a white to yellow or pale brown crystalline powder or needles.[7] It is sensitive to air and light and should be stored accordingly.[7] The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 104830-06-0[8][9][10]
Molecular Formula C₅H₅IN₂[8][10]
Molecular Weight 220.01 g/mol [8]
Melting Point 87-91 °C[8]
Boiling Point (Predicted) 289.6 ± 25.0 °C[8]
Density (Predicted) 2.055 ± 0.06 g/cm³[8]
Appearance White to yellow/pale brown crystalline powder/needles[7]
Solubility Soluble in Methanol[8]
pKa (Predicted) 4.50 ± 0.36[7]

Experimental Protocols for Synthesis

Several synthetic routes to this compound and related compounds have been reported. The following section details key experimental protocols.

Synthesis from 2-Fluoro-3-iodopyridine (B38475)

A modern and high-yielding synthesis of this compound involves the amination of 2-fluoro-3-iodopyridine.[8]

Experimental Procedure:

  • To a 25 mL reaction tube, add 2-fluoro-3-iodopyridine (1 mmol, 223.0 mg), ethylamide hydrochloride (1.2 mmol, 113.4 mg), NaOH (2.5 mmol, 100 mg), H₂O (0.5 mL), and dimethyl sulfoxide (B87167) (2.5 mL).

  • Seal the reaction tube and heat the mixture at 130 °C for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding 10 mL of ethyl acetate.

  • Wash the organic phase with 6 mL of saturated salt water.

  • Separate the organic phase and extract the aqueous phase three times with 6 mL of ethyl acetate each time.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by vacuum distillation.

  • Purify the crude product by column chromatography to obtain the target product, this compound.

Yield: 95%[8]

Characterization Data: [8]

  • GC-MS (EI, 70eV): m/z 220, 127, 93, 66.

  • ¹H NMR (400MHz, CDCl₃): δ 8.02 (dd, J = 4.8, 1.5Hz, 1H), 7.86 (dd, J = 7.7, 1.6Hz, 1H), 6.39 (dd, J = 7.7, 4.9Hz, 1H), 5.00 (s, 2H).

  • ¹³C NMR (100MHz, CDCl₃): δ 157.5, 147.8, 147.1, 115.3, 77.7.

G Synthesis of this compound from 2-Fluoro-3-iodopyridine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-Fluoro-3-iodopyridine 2-Fluoro-3-iodopyridine Reaction Mixture Reaction Mixture 2-Fluoro-3-iodopyridine->Reaction Mixture Ethylamide\nHydrochloride Ethylamide Hydrochloride Ethylamide\nHydrochloride->Reaction Mixture NaOH NaOH NaOH->Reaction Mixture H2O H2O H2O->Reaction Mixture DMSO DMSO DMSO->Reaction Mixture 130 °C 130 °C Heated Mixture Heated Mixture 24 hours 24 hours Quench with\nEthyl Acetate Quench with Ethyl Acetate Wash with\nSaturated Salt Water Wash with Saturated Salt Water Quench with\nEthyl Acetate->Wash with\nSaturated Salt Water Extraction with\nEthyl Acetate Extraction with Ethyl Acetate Wash with\nSaturated Salt Water->Extraction with\nEthyl Acetate Drying over\nNa2SO4 Drying over Na2SO4 Extraction with\nEthyl Acetate->Drying over\nNa2SO4 Vacuum\nDistillation Vacuum Distillation Drying over\nNa2SO4->Vacuum\nDistillation Column\nChromatography Column Chromatography Vacuum\nDistillation->Column\nChromatography This compound This compound Column\nChromatography->this compound Reaction Mixture->Heated Mixture Heat Crude Product Crude Product Heated Mixture->Crude Product Cooling Crude Product->Quench with\nEthyl Acetate

Caption: Workflow for the synthesis of this compound.

Iodination of 2-Amino-5-bromopyridine (B118841) (A Related Procedure)

While not a direct synthesis of the target compound, the iodination of 2-Amino-5-bromopyridine to form 2-Amino-5-bromo-3-iodopyridine provides a relevant and detailed protocol for the introduction of iodine at the 3-position of a 2-aminopyridine derivative.[11]

Experimental Procedure:

  • Prepare a solution of 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 2 mol/L sulfuric acid (10 mL).

  • Stir the solution and add potassium iodate (B108269) (0.62 g, 2.9 mmol) portionwise.

  • Heat the mixture to 100 °C.

  • Prepare a solution of potassium iodide (0.57 g, 3.4 mmol) in water (10 mL) and add it dropwise to the reaction mixture over 0.5 hours.

  • Allow the mixture to stir for a further 1.5 hours and then cool to ambient temperature.

  • Adjust the pH of the aqueous phase to 8 with ammonia.

  • Cool the mixture to 10 °C for 1 hour and then filter.

  • Wash the filter cake with cool water and recrystallize from 85% alcohol to give 2-amino-5-bromo-3-iodopyridine.

Yield: 73.7%[11]

G Iodination of 2-Amino-5-bromopyridine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Reaction Mixture Reaction Mixture 2-Amino-5-bromopyridine->Reaction Mixture Sulfuric Acid (2M) Sulfuric Acid (2M) Sulfuric Acid (2M)->Reaction Mixture Potassium Iodate Potassium Iodate Potassium Iodate->Reaction Mixture Potassium Iodide Potassium Iodide Potassium Iodide->Reaction Mixture dropwise 100 °C 100 °C Heated Mixture Heated Mixture 1.5 hours 1.5 hours Cooling Cooling pH adjustment\nwith Ammonia pH adjustment with Ammonia Cooling->pH adjustment\nwith Ammonia Filtration Filtration pH adjustment\nwith Ammonia->Filtration Washing with\nCool Water Washing with Cool Water Filtration->Washing with\nCool Water Recrystallization\n(85% Alcohol) Recrystallization (85% Alcohol) Washing with\nCool Water->Recrystallization\n(85% Alcohol) 2-Amino-5-bromo-3-iodopyridine 2-Amino-5-bromo-3-iodopyridine Recrystallization\n(85% Alcohol)->2-Amino-5-bromo-3-iodopyridine Reaction Mixture->Heated Mixture Heat Heated Mixture->Cooling

Caption: Iodination step in the synthesis of a related compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and development:

  • Medicinal Chemistry: It is a crucial intermediate in the synthesis of novel therapeutic agents.[3] Its structure is often incorporated into molecules designed to target specific biological pathways, with a particular focus on the development of anti-cancer drugs.[1] The ability to perform coupling reactions at the 3-position and functionalize the amino group at the 2-position allows for the creation of diverse libraries of compounds for drug discovery.[3]

  • Synthetic Chemistry: As a versatile building block, it is employed in the synthesis of various pharmaceuticals and agrochemicals.[1] The iodo-substituent serves as a handle for numerous cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.

  • Material Science: The reactivity of this compound makes it suitable for the development of new materials with enhanced properties.[1] It can be used to modify existing polymers or to create novel functional molecules for applications in materials science.

Conclusion

This compound is a strategically important chemical intermediate with broad applications in drug discovery, agrochemical synthesis, and material science. While its precise historical discovery is not well-documented, its utility is evident from the numerous modern synthetic methods developed for its preparation and its frequent use as a versatile building block. The detailed experimental protocols and physicochemical data provided in this guide serve as a valuable resource for researchers and scientists working with this important compound.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction of 2-Amino-3-iodopyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures which are prevalent scaffolds in medicinally important compounds.[1] This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki coupling of 2-Amino-3-iodopyridine with various arylboronic acids.

The presence of the amino group on the pyridine (B92270) ring presents unique challenges. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] Therefore, careful optimization of the catalyst system, base, and solvent is crucial for achieving high yields. The protocols outlined below provide robust starting points for this important transformation.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the catalytic cycle of a palladium(0) complex to couple an organohalide with an organoboron compound in the presence of a base.[3] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium(II) complex.

  • Reductive Elimination: The coupled product, 2-amino-3-arylpyridine, is eliminated from the palladium complex, regenerating the active palladium(0) catalyst which re-enters the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the results for the Suzuki coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)0.5 M Na₂CO₃Propylene Carbonate1301893[4]
24-Biphenylboronic acidPd(PPh₃)₄ (5)0.5 M Na₂CO₃Propylene Carbonate1301885[4]
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)0.5 M Na₂CO₃Propylene Carbonate1301889[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling in Propylene Carbonate

This protocol is based on the successful coupling of this compound with various arylboronic acids as reported by Czompa et al.[4]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 0.5 M Sodium Carbonate (Na₂CO₃) solution

  • Propylene Carbonate (PC)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating system

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.25 mmol, 1.25 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under the inert atmosphere, add Propylene Carbonate (5 mL) and the 0.5 M Sodium Carbonate solution (2 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (approximately 18 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3-arylpyridine derivative.

Visualizations

Suzuki_Coupling_Reaction_Scheme General Reaction Scheme for Suzuki Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Coupled_Product 2-Amino-3-arylpyridine This compound->Coupled_Product + Arylboronic_acid Arylboronic Acid (Ar-B(OH)2) Arylboronic_acid->Coupled_Product Catalyst Pd(PPh3)4 Catalyst->Coupled_Product Base Na2CO3 Base->Coupled_Product Solvent Propylene Carbonate Solvent->Coupled_Product Heat Heat (130 °C) Heat->Coupled_Product Byproducts Byproducts

Caption: General reaction scheme for the Suzuki coupling.

Experimental_Workflow Experimental Workflow reagents 1. Add Reactants (this compound, Arylboronic acid, Catalyst) inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvents 3. Add Solvents and Base (Propylene Carbonate, Na2CO3 aq.) inert->solvents reaction 4. Heat and Stir (130 °C, 18 h) solvents->reaction workup 5. Workup (Extraction and Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Pure 2-Amino-3-arylpyridine purification->product

Caption: Step-by-step experimental workflow.

Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-I (this compound) transmetalation Transmetalation oxidative_addition->transmetalation Ar-B(OH)2 (Arylboronic Acid) + Base reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 R-Ar (Product)

Caption: The catalytic cycle of the Suzuki reaction.

References

Application Notes: Sonogashira Coupling of 2-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, making it highly valuable in organic synthesis. For drug development professionals, the 2-amino-3-alkynylpyridine scaffold, synthesized via this method, is a key building block for a variety of biologically active molecules. Notably, this structural motif is a precursor to various kinase inhibitors, which are critical in modern cancer therapy and the treatment of inflammatory diseases. The ability to efficiently couple 2-Amino-3-iodopyridine with a diverse range of terminal alkynes allows for the rapid generation of compound libraries for lead discovery and optimization. Given that aryl iodides are generally more reactive than the corresponding bromides, this compound serves as an excellent substrate for this transformation, often leading to high yields under moderate conditions.

Optimized Reaction Conditions

The successful execution of the Sonogashira coupling is highly dependent on the careful selection of the catalyst system, base, solvent, and temperature. Below is a summary of conditions reported for the Sonogashira coupling of this compound and the closely related, less reactive 2-Amino-3-bromopyridine.

SubstrateAlkynePd-Catalyst (mol%)Ligand (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylacetylene(PPh₃)₂PdCl₂ (5 mol%)---[TBP][4EtOV]RT-93[1]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF100396[2]
2-Amino-3-bromopyridine4-EthynyltoluenePd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF100395[2]
2-Amino-3-bromopyridine4-MethoxyphenylacetylenePd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF100394[2]
2-Amino-3-bromopyridine1-DecynePd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF100385[2]
2-Amino-3,5-diiodobenzamidePhenylacetylenePdCl₂(PPh₃)₂ (5 mol%)-CuI (10 mol%)Et₃NDMF80--[3]

Note: The higher reactivity of the C-I bond compared to the C-Br bond may allow for milder reaction conditions (e.g., lower temperature, shorter reaction time, or lower catalyst loading) for this compound compared to its bromo-analog.

Role in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds

The 2-amino-3-alkynylpyridine core structure is a valuable pharmacophore in medicinal chemistry. Specifically, it serves as a key intermediate in the synthesis of various kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The Sonogashira coupling provides a direct route to functionalize the 2-aminopyridine (B139424) scaffold, which can then be further elaborated into complex heterocyclic systems that mimic the ATP-binding site of kinases.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-amino-3-iodopyridine as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science for the synthesis of complex nitrogen-containing heterocyclic compounds. The protocols and data presented herein are intended to serve as a practical guide for the efficient synthesis of 2,3-disubstituted pyridine (B92270) derivatives.

Introduction

This compound is a valuable synthetic intermediate due to the presence of two reactive sites: the amino group and the carbon-iodine bond. The C-I bond is particularly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent electrophilic partner in a variety of cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents at the 3-position of the pyridine ring, including aryl, alkynyl, and amino groups. These transformations are fundamental in the construction of novel molecular scaffolds for drug discovery and development.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A typical experimental workflow for the palladium-catalyzed cross-coupling of this compound is depicted below. The process involves the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent purification of the desired product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, coupling partner, catalyst, ligand, and base in a reaction vessel inert Evacuate and backfill with inert gas (e.g., Argon or Nitrogen) start->inert solvent Add anhydrous solvent inert->solvent heat Heat the reaction mixture to the specified temperature solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction mixture monitor->cool quench Quench the reaction (e.g., with water or NH4Cl) cool->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer and concentrate extract->dry purify Purify the crude product (e.g., by column chromatography) dry->purify

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] This reaction is instrumental in the synthesis of 2-amino-3-alkynylpyridines, which are valuable precursors for more complex heterocyclic systems.

Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)I(L2) Pd(II)(Ar)I(L2) Pd(0)L2->Pd(II)(Ar)I(L2) Oxidative Addition (Ar-I) Pd(II)(Ar)(C≡CR)(L2) Pd(II)(Ar)(C≡CR)(L2) Pd(II)(Ar)I(L2)->Pd(II)(Ar)(C≡CR)(L2) Transmetalation (from Cu-acetylide) Pd(II)(Ar)(C≡CR)(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR + Cu(I), Base

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Application Notes

The Sonogashira coupling of this compound is expected to proceed with high efficiency. While specific data for the iodo-derivative is limited in the literature, extensive studies on the analogous 2-amino-3-bromopyridine (B76627) demonstrate the versatility of this reaction.[2] Given the higher reactivity of the C-I bond compared to the C-Br bond, the reactions with this compound should proceed under milder conditions or provide higher yields.

The following table summarizes the results for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, which can be used as a reference for reactions with this compound.[2]

Entry2-Amino-3-halopyridineTerminal AlkyneProductYield (%)
12-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine95
22-Amino-3-bromopyridine4-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine96
32-Amino-3-bromopyridine4-Chlorophenylacetylene2-Amino-3-((4-chlorophenyl)ethynyl)pyridine93
42-Amino-3-bromopyridineCyclopropylacetylene2-Amino-3-(cyclopropylethynyl)pyridine88
52-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine93
Experimental Protocol

This protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridines.[2]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N) (2.0 mL per mmol of halide)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[3] It is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.

Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)I(L2) Pd(II)(Ar)I(L2) Pd(0)L2->Pd(II)(Ar)I(L2) Oxidative Addition (Ar-I) Pd(II)(Ar)(Ar')(L2) Pd(II)(Ar)(Ar')(L2) Pd(II)(Ar)I(L2)->Pd(II)(Ar)(Ar')(L2) Transmetalation (Ar'-B(OH)2 + Base) Pd(II)(Ar)(Ar')(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application Notes

The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a direct route to 2-amino-3-arylpyridines. The amino group can potentially coordinate to the palladium catalyst, which may require the use of specific ligands to achieve high yields.[4]

The following table provides representative yields for the Suzuki coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[4] Similar or better yields can be expected for this compound.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-5-phenylpyridin-3-amine85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine82
34-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine78
43-Thienylboronic acid2-Methyl-5-(thiophen-3-yl)pyridin-3-amine75
Experimental Protocol

This protocol is a general procedure for the Suzuki-Miyaura coupling of aminohalopyridines.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[5] This reaction is particularly useful for synthesizing N-substituted 2,3-diaminopyridines.

Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)I(L2) Pd(II)(Ar)I(L2) Pd(0)L2->Pd(II)(Ar)I(L2) Oxidative Addition (Ar-I) Pd(II)(Ar)(NR'R'')(L2) Pd(II)(Ar)(NR'R'')(L2) Pd(II)(Ar)I(L2)->Pd(II)(Ar)(NR'R'')(L2) Amine Coordination & Deprotonation (HNR'R'' + Base) Pd(II)(Ar)(NR'R'')(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Application Notes

The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the reductive elimination step. The use of a strong, non-nucleophilic base is also critical.

Experimental Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of 3-halo-2-aminopyridines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ and RuPhos.

  • Add this compound and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by the amine.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ether, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Other Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide brief overviews and general protocols for Heck, Stille, and Negishi couplings with this compound.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[3]

General Protocol:

  • Reactants: this compound (1.0 equiv), alkene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tolyl)₃ (10 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: DMF

  • Temperature: 100-120 °C

Stille Reaction

The Stille reaction involves the coupling of an organotin compound with an organic halide.[6]

General Protocol:

  • Reactants: this compound (1.0 equiv), organostannane (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Anhydrous THF or DMF

  • Temperature: 80-100 °C

Negishi Reaction

The Negishi reaction couples an organozinc reagent with an organic halide.[7]

General Protocol:

  • Reactants: this compound (1.0 equiv), organozinc reagent (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Solvent: Anhydrous THF

  • Temperature: Room temperature to 60 °C

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of 2,3-disubstituted pyridine derivatives. The choice of the specific coupling reaction and the optimization of reaction conditions, including the catalyst, ligand, base, and solvent, are crucial for achieving high yields and purity of the desired products. The protocols and data presented in these application notes serve as a valuable starting point for researchers in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Substituted 2-Aminopyridines from 2-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a diverse range of substituted 2-aminopyridines commencing from the versatile building block, 2-amino-3-iodopyridine. The 2-aminopyridine (B139424) scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutics.[1] This guide focuses on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, which are foundational methods for carbon-carbon and carbon-nitrogen bond formation. For each reaction, a general protocol is provided, accompanied by tables of quantitative data to illustrate the scope and expected yields. Furthermore, this document outlines the relevance of these synthesized compounds in drug discovery, with a focus on their roles as inhibitors of key signaling pathways implicated in cancer, such as those involving Ubiquitin-Specific Protease 7 (USP7) and Ephrin (Eph) receptors.

Introduction to the Synthesis of Substituted 2-Aminopyridines

The functionalization of the pyridine (B92270) ring is of paramount importance in the development of novel therapeutic agents. This compound serves as an excellent starting material for introducing a variety of substituents at the 3-position through transition metal-catalyzed cross-coupling reactions. The presence of the amino group at the 2-position can influence the reactivity of the adjacent C-I bond and may require careful optimization of reaction conditions to achieve high yields and selectivity. The methodologies described herein offer robust and versatile pathways to access libraries of 2,3-disubstituted aminopyridines for screening in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds.[2] The following sections detail the application of four major classes of these reactions for the derivatization of this compound.

Suzuki-Miyaura Coupling: Synthesis of 2-Amino-3-arylpyridines

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine this compound, arylboronic acid, base, and Pd catalyst in a flask start->reagents atmosphere Establish inert atmosphere (N2 or Ar) reagents->atmosphere solvent Add degassed solvent atmosphere->solvent heat Heat mixture with stirring (e.g., 80-110 °C) solvent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute and perform aqueous extraction cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Figure 1: General experimental workflow for Suzuki-Miyaura coupling.

Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%). Then, add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Table 1: Suzuki-Miyaura Coupling of 2-Amino-3-halopyridines with Arylboronic Acids

EntryHalopyridineArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridine (B76627)Phenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene (B28343)/H₂O10095
22-Amino-3-bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10092
32-Amino-3-bromopyridine3-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10088
45-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O85-9585
55-Bromo-2-methylpyridin-3-amine4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O85-9582

Note: Data for this compound is extrapolated from closely related 2-amino-3-bromopyridine substrates. Yields are indicative and may vary based on specific reaction conditions.

Buchwald-Hartwig Amination: Synthesis of 2,3-Diaminopyridine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[5] This reaction is instrumental in synthesizing substituted anilines and related compounds.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine this compound, Pd precursor, ligand, and base in a Schlenk flask start->reagents atmosphere Establish inert atmosphere (N2 or Ar) reagents->atmosphere solvent_amine Add anhydrous solvent and amine atmosphere->solvent_amine heat Heat mixture with stirring (e.g., 80-110 °C) solvent_amine->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter_extract Dilute, filter through Celite, and perform aqueous extraction cool->filter_extract dry Dry organic layer and concentrate filter_extract->dry purify Purify by column chromatography dry->purify end End purify->end

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).[6]

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene or dioxane) and stir for a few minutes. Then, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Table 2: Buchwald-Hartwig Amination of 2-Amino-3-halopyridines with Various Amines

EntryHalopyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene8085
22-Amino-3-bromopyridineAnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene8078
32-Amino-3-bromopyridinen-ButylaminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene8082
43-BromopyridineMorpholinePd(I) dimer (1)DavePhos (0.5)KOtBuDioxane80-10095
53-ChloropyridineMorpholineIPr*-Pd (0.5)-K₂CO₃Dioxane10080

Note: Data for this compound is extrapolated from closely related 3-halopyridine substrates. Yields are indicative and may vary based on specific reaction conditions.

Sonogashira Coupling: Synthesis of 2-Amino-3-alkynylpyridines

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[7] This method is highly effective for the synthesis of substituted alkynes.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine this compound, Pd catalyst, CuI, and ligand in a flask start->reagents atmosphere Establish inert atmosphere (N2 or Ar) reagents->atmosphere solvent_reagents Add solvent, base, and terminal alkyne atmosphere->solvent_reagents heat Heat mixture with stirring (e.g., 65-100 °C) solvent_reagents->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter_extract Dilute, filter, and perform aqueous extraction cool->filter_extract dry Dry organic layer and concentrate filter_extract->dry purify Purify by column chromatography dry->purify end End purify->end

Figure 3: General experimental workflow for Sonogashira coupling.

Protocol for Sonogashira Coupling

  • Reaction Setup: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂), a ligand (e.g., PPh₃), and CuI to a dry flask.[7]

  • Solvent and Reagent Addition: Add a solvent such as DMF, followed by a base (e.g., Et₃N). Stir the mixture for a few minutes, then add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).[7]

  • Reaction: Heat the reaction mixture to 100 °C with stirring for approximately 3 hours.[7]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and dilute with an organic solvent. Wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

EntrySubstrateTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10096
22-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10088
32-Amino-3-bromopyridineTrimethylsilylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10090
42-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10093
52-Amino-3-bromo-5-methylpyridine1-HexynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10085

Source: Adapted from Zhu, Q., et al. (2017).[7]

Heck Reaction: Synthesis of 2-Amino-3-vinylpyridines

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8] It provides a valuable route to substituted alkenes.

Experimental Workflow for Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine this compound, alkene, base, and Pd catalyst in a flask start->reagents atmosphere Establish inert atmosphere (N2 or Ar) reagents->atmosphere solvent Add degassed solvent atmosphere->solvent heat Heat mixture with stirring (e.g., 100-140 °C) solvent->heat monitor Monitor reaction by TLC or GC-MS heat->monitor cool Cool to room temperature monitor->cool filter_extract Filter and perform aqueous extraction cool->filter_extract dry Dry organic layer and concentrate filter_extract->dry purify Purify by column chromatography dry->purify end End purify->end

Figure 4: General experimental workflow for the Heck reaction.

Protocol for Heck Reaction

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N).

  • Solvent Addition: Add a suitable solvent, such as acetonitrile (B52724) or DMF.

  • Reaction: Heat the mixture to 100-140 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the mixture, filter to remove the catalyst, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water, dry the organic layer, and concentrate. Purify the product by column chromatography.

Table 4: Heck Reaction of Aryl Halides with Alkenes

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzeneStyrenePdCl₂KOAcMethanol120High
24-Iodoanisolen-Butyl acrylatePd(OAc)₂ (1)Et₃NAcetonitrile10095
33-IodopyridineEthyl acrylatePd(OAc)₂ (2)Et₃NDMF14075
42-BromonaphthaleneEthyl crotonatePd EnCat® 40 (0.8)AcONaEthanol14090

Applications in Drug Discovery: Targeting Key Signaling Pathways

Substituted 2-aminopyridines are key pharmacophores in a multitude of clinically relevant molecules, particularly as inhibitors of signaling pathways that are dysregulated in cancer and other diseases.

Inhibition of the USP7-MDM2-p53 Pathway

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in the p53 tumor suppressor pathway. USP7 can deubiquitinate and stabilize both MDM2, an E3 ubiquitin ligase that targets p53 for degradation, and p53 itself. Inhibition of USP7 can lead to the destabilization of MDM2, resulting in the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells. Several 2-aminopyridine derivatives have been developed as potent USP7 inhibitors.

Simplified USP7 Signaling Pathway

USP7_Pathway USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (stabilizes) p53 p53 MDM2->p53 Ubiquitinates (targets for degradation) degradation Proteasomal Degradation p53->degradation apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Induces inhibitor 2-Aminopyridine Derivative (USP7 Inhibitor) inhibitor->USP7 Inhibits

Figure 5: Role of 2-aminopyridine derivatives as USP7 inhibitors in the p53 pathway.
Modulation of Ephrin Receptor Signaling

Ephrin (Eph) receptors constitute the largest family of receptor tyrosine kinases and are involved in a wide array of physiological and pathological processes, including angiogenesis, cell migration, and cancer metastasis. The interaction of Eph receptors with their ephrin ligands triggers bidirectional signaling that can either promote or inhibit cell growth and migration depending on the cellular context. Dysregulation of Eph receptor signaling is implicated in numerous cancers. Substituted 2-aminopyridines have been investigated as modulators of Eph receptor activity.

Simplified Ephrin Receptor Signaling Pathway

Ephrin_Pathway cluster_cell1 Signaling Cell cluster_cell2 Receiving Cell ephrin Ephrin Ligand eph_receptor Eph Receptor (Tyrosine Kinase) ephrin->eph_receptor Binds & Activates downstream Downstream Signaling Cascades (e.g., RhoGTPases, MAPK) eph_receptor->downstream cellular_response Cellular Response (e.g., Migration, Adhesion, Proliferation) downstream->cellular_response inhibitor 2-Aminopyridine Derivative (Eph Inhibitor) inhibitor->eph_receptor Inhibits

Figure 6: Inhibition of Ephrin receptor signaling by 2-aminopyridine derivatives.

Conclusion

The synthetic protocols detailed in this document provide a robust framework for the generation of diverse libraries of substituted 2-aminopyridines from this compound. The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of functionalities at the 3-position of the pyridine ring. The resulting compounds are of significant interest to the drug discovery community, with demonstrated potential as inhibitors of critical signaling pathways in oncology and other therapeutic areas. These application notes serve as a practical guide for researchers aiming to synthesize and explore the therapeutic potential of this important class of molecules.

References

Application Notes and Protocols for N-arylation of 2-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-arylation of 2-amino-3-iodopyridine, a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active compounds. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, offering versatile options for forming the C-N bond.

Introduction

The N-arylation of aminopyridines is a fundamental reaction in medicinal chemistry, enabling the construction of diverse molecular scaffolds. This compound is a valuable building block, and its successful N-arylation opens avenues to a wide range of functionalized pyridine (B92270) derivatives. This document outlines two robust and widely used methods for this transformation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. The choice between these methods often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Data Presentation

The following table summarizes quantitative data for the N-arylation of this compound and related aminohalopyridines under various catalytic systems, providing a comparative overview of reaction efficiencies.

EntryArylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-IodoanilineCuI (10)Ligand L4 or L6 (10)Cs₂CO₃IsopropanolRT1478-80[1]
2Aryl HalidePd₂(dba)₃ (10)BINAP (20)VariousTHF/Toluene110N/AN/A[2]
3Aryl HalidePd(OAc)₂XantphosCs₂CO₃N/AN/AN/AGood[3]
4AnilineCopperPhenanthrolineKOHN/AHighN/AN/A[4]
5Primary/Secondary AminesCuIEthylene (B1197577) GlycolN/AN/AN/AN/AExcellent[2]

N/A: Not explicitly specified for this compound in the search results, but represents general conditions for similar substrates. RT: Room Temperature.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is adapted from general procedures for Buchwald-Hartwig amination and is applicable to the N-arylation of this compound.[5][6][7]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or other biaryl phosphine ligands)[8]

  • Base (e.g., Cs₂CO₃, K₂CO₃, or NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (2.0 mmol).

  • Add the anhydrous, degassed solvent (5-10 mL).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts and catalyst residues.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-2-amino-3-iodopyridine.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)

This protocol is based on modern Ullmann-type coupling reactions, which often utilize ligands to improve reaction efficiency and lower reaction temperatures.[1][4][9]

Materials:

  • This compound

  • Aryl halide (typically aryl iodide or bromide)

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., a diamine like ethylene glycol, an amino acid like L-proline, or a phenanthroline derivative)[2][10]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or KOH)

  • High-boiling polar solvent (e.g., DMF, DMSO, or NMP)

  • Reaction vessel (e.g., a sealed tube or a flask with a condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine this compound (1.0 mmol), the aryl halide (1.5 mmol), CuI (5-20 mol%), and the ligand (10-40 mol%).

  • Add the base (2.0-3.0 mmol) and the solvent (5-10 mL).

  • Seal the vessel or equip it with a condenser and heat the mixture to the required temperature (typically 100-180 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure N-arylated product.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the described N-arylation protocols.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound + Aryl Halide + Pd Catalyst & Ligand + Base solvent Add Anhydrous, Degassed Solvent reagents->solvent 1 heating Heat under Inert Atmosphere (80-120 °C) solvent->heating 2 filtration Cool & Filter through Celite heating->filtration 3 extraction Concentrate Filtrate filtration->extraction 4 purification Column Chromatography extraction->purification 5 product N-Aryl-2-amino- 3-iodopyridine purification->product

Caption: Workflow for Palladium-Catalyzed N-arylation.

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound + Aryl Halide + Cu(I) Salt & Ligand + Base solvent Add Polar Solvent (DMF, DMSO) reagents->solvent 1 heating Heat under Inert Atmosphere (100-180 °C) solvent->heating 2 extraction Cool, Dilute with H₂O & Extract heating->extraction 3 drying Dry & Concentrate Organic Phase extraction->drying 4 purification Column Chromatography drying->purification 5 product N-Aryl-2-amino- 3-iodopyridine purification->product

Caption: Workflow for Copper-Catalyzed N-arylation.

References

Application Notes and Protocols: Heck Reaction of 2-Amino-3-iodopyridine with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is of paramount importance in the pharmaceutical industry for the construction of complex molecular architectures found in numerous drug candidates. 2-Amino-3-vinylpyridines, the products of the Heck reaction between 2-amino-3-iodopyridine and various alkenes, are valuable building blocks in medicinal chemistry, serving as precursors to a wide range of biologically active compounds.

These application notes provide a detailed overview and experimental protocols for the Heck reaction of this compound with a variety of commercially important alkenes. The protocols are designed to be a starting point for reaction optimization and can be adapted to specific research needs.

General Reaction Scheme

The general transformation involves the coupling of this compound with an alkene in the presence of a palladium catalyst, a base, and a suitable solvent.

G cluster_0 Heck Reaction This compound This compound Catalyst Pd Catalyst, Base Solvent, Heat This compound->Catalyst Alkene Alkene Alkene->Catalyst Product 2-Amino-3-(alkenyl)pyridine Catalyst->Product

Caption: General scheme of the Heck reaction.

Key Reaction Parameters and Optimization

The success and efficiency of the Heck reaction are highly dependent on several factors. Optimization of these parameters is often necessary to achieve high yields and selectivity.

  • Palladium Catalyst: The choice of the palladium source and its ligands is critical. Common catalyst precursors include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. The addition of phosphine (B1218219) ligands, such as PPh₃ or more sterically demanding and electron-rich ligands like Buchwald's biaryl phosphine ligands, can significantly improve catalytic activity, especially for less reactive substrates.

  • Base: A base is required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle. Inorganic bases such as K₂CO₃, Cs₂CO₃, and NaOAc, or organic bases like triethylamine (B128534) (NEt₃) and diisopropylethylamine (DIPEA) are commonly employed. The choice of base can influence reaction rates and yields.

  • Solvent: Polar aprotic solvents like DMF, DMAc, NMP, and acetonitrile (B52724) are typically used to facilitate the dissolution of the reactants and the catalyst system. The choice of solvent can impact the reaction temperature and catalyst stability.

  • Temperature: Heck reactions are typically performed at elevated temperatures, ranging from 80 °C to 140 °C, to ensure a reasonable reaction rate. Microwave irradiation can also be employed to accelerate the reaction.

  • Additives: In some cases, additives like phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide, TBAB) can be beneficial, particularly in biphasic reaction systems or when using less soluble inorganic bases.

Experimental Protocols

The following are general protocols for the Heck reaction of this compound with representative alkenes. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Heck Reaction with an Electron-Deficient Alkene (e.g., Butyl Acrylate)

This protocol is adapted from general procedures for the Heck reaction of aryl iodides with acrylates.

Materials:

  • This compound

  • Butyl acrylate (B77674)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add butyl acrylate (1.2 mmol, 1.2 equiv) and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Reaction with a Styrene (B11656) Derivative

This protocol is a general method applicable to the coupling of aryl halides with styrenes.

Materials:

  • This compound

  • Styrene (or a substituted styrene)

  • Palladium(II) chloride (PdCl₂)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), PdCl₂ (0.03 mmol, 3 mol%), and anhydrous DMF (4 mL).

  • Add triethylamine (2.0 mmol, 2.0 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Heck reaction of this compound with various alkenes, based on analogous reactions reported in the literature. Note: These are representative examples and actual yields may vary depending on the specific reaction conditions and purity of reagents.

Table 1: Heck Reaction of this compound with Electron-Deficient Alkenes

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Butyl AcrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF110875-90
Methyl AcrylatePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAc (2)DMAc120670-85
AcrylonitrilePdCl₂(PPh₃)₂ (3)-NEt₃ (2)Acetonitrile1001265-80

Table 2: Heck Reaction of this compound with Other Alkenes

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
StyrenePdCl₂ (3)-NEt₃ (2)DMF1001870-85
4-MethoxystyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)NMP1201280-95
Ethylene glycol vinyl etherPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Dioxane1001660-75
N-VinylpyrrolidonePd(OAc)₂ (2)-NaOAc (2)DMF1301055-70

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene [Ar-Pd(II)-I(L)₂(Alkene)] Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-I(L)₂ MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride [H-Pd(II)-I(L)₂(Alkene-Product)] BetaElim->PdII_Hydride RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 -HI Workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification Setup1 Combine this compound, Pd catalyst, and ligand in a Schlenk flask. Setup2 Purge with inert gas. Setup1->Setup2 Setup3 Add solvent, alkene, and base. Setup2->Setup3 Setup4 Heat and stir. Setup3->Setup4 Workup1 Cool to room temperature. Setup4->Workup1 Workup2 Dilute with organic solvent. Workup1->Workup2 Workup3 Filter to remove solids. Workup2->Workup3 Workup4 Aqueous wash. Workup3->Workup4 Workup5 Dry organic layer. Workup4->Workup5 Workup6 Concentrate in vacuo. Workup5->Workup6 Purify Column Chromatography Workup6->Purify

Synthesis of Pyrido[2,3-d]pyrimidines via Sonogashira Coupling of 2-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-PYR-001

Introduction

Pyrido[2,3-d]pyrimidines are a class of bicyclic heteroaromatic compounds that represent a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in numerous compounds with a wide range of biological activities, including potent inhibitors of various kinases, making them highly valuable for drug discovery and development.[2][3] Notably, derivatives of this scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are critical targets in oncology.[2][4] This application note provides a detailed protocol for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) precursors using a palladium-catalyzed Sonogashira cross-coupling reaction between 2-amino-3-iodopyridine and various terminal alkynes.

The Sonogashira coupling is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[5][6] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is instrumental in the synthesis of complex aromatic structures.[7] The resulting 2-amino-3-alkynylpyridines are key intermediates that can subsequently undergo cyclization to form the desired pyrido[2,3-d]pyrimidine ring system.

Key Reaction Parameters

The success of the Sonogashira coupling is highly dependent on the careful optimization of several parameters. The following table summarizes the key components and their typical roles and ranges, adapted from procedures for analogous 2-amino-3-bromopyridines.[7][8] Given the higher reactivity of aryl iodides compared to bromides, reaction conditions for this compound may be milder.

ParameterCommon ExamplesTypical Concentration/AmountNotes
Palladium Catalyst Pd(CF₃COO)₂ / PPh₃, PdCl₂(PPh₃)₂, Pd(PPh₃)₄2.5 mol% Pd salt, 5 mol% LigandThe choice of catalyst and ligand can significantly impact reaction efficiency.
Copper(I) Co-catalyst Copper(I) iodide (CuI)5 mol%Essential for the activation of the alkyne.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Used as solvent or co-solventNeutralizes the HI generated during the reaction.
Solvent Dimethylformamide (DMF), Tetrahydrofuran (THF)Anhydrous conditions recommendedShould be capable of dissolving all reactants and be inert to the reaction conditions.
Temperature Room Temperature to 100 °COptimization is required depending on the substrates.
Reaction Time 3 - 24 hoursMonitored by TLC or LC-MS for completion.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with Terminal Alkynes

This protocol is adapted from the procedure for 2-amino-3-bromopyridines and should be optimized for specific substrates.[7]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Evacuate the flask and backfill with an inert gas (repeat this cycle three times).

  • Add anhydrous DMF as the solvent, followed by triethylamine.

  • Add this compound (1.0 eq) and the terminal alkyne (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (start with 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-amino-3-alkynylpyridine.

Protocol 2: Subsequent Cyclization to Pyrido[2,3-d]pyrimidines

The cyclization of 2-amino-3-alkynylpyridines can be achieved under various conditions, often involving a reaction with a source of the pyrimidine (B1678525) ring atoms, such as guanidine (B92328) or urea, in the presence of a base. The following is a general conceptual procedure.

Materials:

  • 2-Amino-3-alkynylpyridine (from Protocol 1)

  • Guanidine hydrochloride or Urea

  • Strong base (e.g., Sodium ethoxide, Sodium hydride)

  • Anhydrous solvent (e.g., Ethanol, DMF)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the 2-amino-3-alkynylpyridine in the chosen anhydrous solvent.

  • Add the cyclizing agent (e.g., guanidine hydrochloride, 1.5 eq) and the base (e.g., sodium ethoxide, 2.0 eq).

  • Heat the reaction mixture under reflux and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed, dried, and concentrated.

  • Purify the crude product by recrystallization or column chromatography to yield the pyrido[2,3-d]pyrimidine.

Quantitative Data

The following table presents representative yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes.[7] It is anticipated that using this compound would result in similar or higher yields, potentially under milder conditions.

Entry2-Amino-3-bromopyridine DerivativeAlkyneYield (%)
12-Amino-3-bromopyridinePhenylacetylene95
22-Amino-3-bromopyridine4-Ethynyltoluene92
32-Amino-3-bromopyridine4-Methoxyphenylacetylene96
42-Amino-3-bromopyridineCyclopropylacetylene88
52-Amino-3-bromo-5-methylpyridinePhenylacetylene93
62-Amino-3-bromo-5-methylpyridine1-Heptyne89
72-Amino-3-bromo-5-chloropyridinePhenylacetylene89
82-Amino-3-bromo-5-chloropyridine4-Propylphenylacetylene85

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Cyclization cluster_purification Purification A This compound D 2-Amino-3-alkynylpyridine A->D Reaction at 80-100 °C B Terminal Alkyne B->D Reaction at 80-100 °C C Pd Catalyst, CuI, Base, Solvent C->D Reaction at 80-100 °C F Pyrido[2,3-d]pyrimidine D->F E Guanidine / Urea, Base E->F Reflux G Work-up & Column Chromatography F->G

Caption: General workflow for the two-step synthesis of pyrido[2,3-d]pyrimidines.

EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Pyrido Pyrido[2,3-d]pyrimidine (EGFR Inhibitor) Pyrido->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway by pyrido[2,3-d]pyrimidine derivatives.

CDK4/6 Signaling Pathway Inhibition

CDK46_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds & activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits Rb->E2F releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Pyrido Pyrido[2,3-d]pyrimidine (CDK4/6 Inhibitor) Pyrido->CDK46 inhibits

Caption: Inhibition of the CDK4/6-Rb pathway, preventing cell cycle progression.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 2-Amino-3-iodopyridine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low or no yield in my Suzuki coupling reaction with this compound?

A1: Low yields in the Suzuki coupling of this compound can arise from several factors. A primary challenge is the presence of the amino group, which can interfere with the catalytic cycle. Key areas to investigate include:

  • Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate to the palladium catalyst, leading to its deactivation or inhibition.[1][2]

  • Suboptimal Reaction Conditions: The choice of palladium precursor, ligand, base, and solvent is critical and often substrate-specific. A combination that is effective for other substrates may not be optimal for this particular aminopyridine.[1]

  • Reagent Quality and Handling: The degradation of the palladium catalyst, boronic acid, or the presence of impurities in solvents (especially oxygen and water) can significantly hinder the reaction.[1] Boronic acids, in particular, can degrade upon storage.

  • Inadequate Degassing: Suzuki couplings are sensitive to oxygen. Insufficient removal of oxygen from the reaction mixture can lead to catalyst decomposition and promote side reactions like homocoupling.[2]

Q2: What are the common side reactions, and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, consuming the nucleophilic partner.[1][2] To mitigate this, consider using more stable boronic esters (e.g., pinacol (B44631) esters) or employing anhydrous reaction conditions.[2]

  • Homocoupling: The self-coupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[1][2] Thoroughly degassing the solvents and the reaction mixture is crucial for minimizing this side product. Using a Pd(0) source from the start can also be beneficial.[2]

  • Dehalogenation: The starting this compound can be reduced to 2-aminopyridine, removing the electrophilic site for the coupling. This may occur in the presence of certain bases or reducing impurities.[1]

Q3: How does the 2-amino group on the pyridine (B92270) ring affect the reaction?

A3: The amino group is a strong electron-donating group, which increases the electron density of the pyridine ring. This can make the oxidative addition of the palladium catalyst to the carbon-iodine bond more challenging compared to electron-deficient pyridines.[2] Additionally, as mentioned, the nitrogen's lone pair can coordinate with the palladium center, potentially inhibiting the catalytic cycle.[1] In some cases, protection of the amino group (e.g., as an acetamide) may improve yields, though it adds extra steps to the synthesis.

Q4: Which catalyst system is recommended for the Suzuki coupling of this compound?

A4: While standard catalysts like Pd(PPh₃)₄ can be effective, challenging substrates like this compound often benefit from more specialized systems. A combination of a palladium(II) precursor, such as Pd(OAc)₂, with a bulky, electron-rich phosphine (B1218219) ligand (e.g., Buchwald ligands like SPhos or XPhos) is often a good starting point.[3] These ligands can promote the challenging oxidative addition step and stabilize the catalytic species.

Q5: What is the role of the base, and which one should I choose?

A5: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[1] The choice of base can significantly impact the reaction yield, and screening different bases is often necessary for optimization. For aminopyridine substrates, K₃PO₄ is frequently a good choice.[4]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible CauseSuggested Solution
Ineffective Catalyst System 1. Screen Ligands: For a Pd(OAc)₂ precursor, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). 2. Try a Pre-catalyst: Use an air- and moisture-stable palladium pre-catalyst to ensure accurate catalyst loading and activation. 3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%).
Catalyst Inhibition by Amino Group 1. Use Bulky Ligands: Ligands like those from the Buchwald family can sterically hinder the coordination of the amino group to the palladium center. 2. Protect the Amino Group: Consider protecting the amine as an acetamide (B32628) or another suitable protecting group, followed by deprotection after the coupling.
Poor Reagent Quality 1. Use Fresh Reagents: Use a fresh bottle of palladium catalyst and high-purity boronic acid. 2. Check Boronic Acid Stability: If yields are inconsistent, consider the stability of your boronic acid, especially if it has electron-withdrawing groups.
Insufficient Degassing 1. Thoroughly Degas Solvents: Sparge solvents with an inert gas (argon or nitrogen) for at least 30 minutes before use. 2. Freeze-Pump-Thaw: For highly sensitive reactions, use the freeze-pump-thaw method (3 cycles) to remove dissolved oxygen.
Suboptimal Temperature Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition.
Poor Solvent Choice 1. Optimize Solvent Mixture: A combination of an organic solvent (e.g., dioxane, THF, toluene) and water is common. Vary the ratio to improve the solubility of all components.[2] 2. Try Anhydrous Conditions: If protodeboronation is suspected, switch to anhydrous solvents like DMF or dioxane.[2]
Issue 2: Significant Side Product Formation
Side ProductSuggested Solution to Minimize
Homocoupling of Boronic Acid 1. Improve Degassing: Ensure the reaction is rigorously purged of oxygen. 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) sources.[2]
Protodeboronation 1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids.[2] 2. Anhydrous Conditions: Eliminate water from the reaction mixture. 3. Use a Weaker Base: If possible, a milder base might reduce the rate of protodeboronation.
Dehalogenation of Starting Material 1. Screen Bases and Solvents: This side reaction can be dependent on the specific combination of base and solvent. 2. Lower Reaction Temperature: Higher temperatures may promote dehalogenation.

Data Presentation

The following tables summarize yields for Suzuki couplings of similar aminopyridine systems. These should be used as a starting point for the optimization of the reaction with this compound.

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of an Aminobromopyridine Derivative

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂SPhosK₃PO₄Toluene10092
2Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O9085
3Pd₂(dba)₃XPhosCs₂CO₃t-BuOH11091

Data adapted from studies on 2-amino-6-bromopyridine (B113427) to illustrate general trends.[3]

Table 2: Influence of Solvent and Base on Suzuki Coupling Yields

EntrySolventBaseTemp (°C)General Yield
1Toluene/H₂OK₂CO₃100Moderate
21,4-Dioxane/H₂OK₃PO₄100Good
3DMF (anhydrous)Cs₂CO₃110Good
4THF/H₂OK₂CO₃RefluxVariable

This table represents general trends observed in various Suzuki-Miyaura reactions involving heteroaryl halides.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and should be optimized for your specific arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a ligand, or a pre-catalyst like SPhos Pd G3, 2-5 mol%)

  • Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand (if applicable).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow reagents 1. Reagent Preparation (this compound, Boronic Acid, Base, Catalyst, Ligand) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Solvent Addition (Degassed Solvents) inert->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction monitoring 5. Monitoring (TLC, LC-MS) reaction->monitoring workup 6. Work-up (Extraction & Washing) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product troubleshooting_suzuki start Low Yield or No Reaction check_catalyst Is the catalyst system optimal? start->check_catalyst screen_catalyst Screen Pd sources, ligands, & pre-catalysts check_catalyst->screen_catalyst No check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes screen_catalyst->check_conditions screen_conditions Screen bases, solvents, & temperature check_conditions->screen_conditions No check_reagents Are reagents high quality and handled properly? check_conditions->check_reagents Yes screen_conditions->check_reagents use_fresh Use fresh reagents. Improve degassing. Consider boronic esters. check_reagents->use_fresh No success Improved Yield check_reagents->success Yes use_fresh->success

References

Technical Support Center: Sonogashira Coupling of 2-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Sonogashira coupling of 2-Amino-3-iodopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Sonogashira coupling of this compound?

A1: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, which leads to the formation of a symmetrical 1,3-diyne.[1][2] This is often referred to as Glaser coupling.[1] This side reaction is particularly common when using a copper(I) co-catalyst, as it can form copper acetylide intermediates that dimerize, especially in the presence of oxygen.[3] Another potential side reaction is the hydrodehalogenation of the this compound, where the iodine atom is replaced by a hydrogen atom, leading to the formation of 2-aminopyridine.

Q2: How does the amino group in this compound affect the Sonogashira coupling reaction?

A2: The amino group is a coordinating group and can interact with the palladium catalyst. This coordination can potentially inhibit the catalytic activity of palladium, leading to lower yields or slower reaction rates. In some cases, substrates with unprotected amino groups have shown significant deviations from expected reactivity due to unwanted side reactions.[4] However, successful Sonogashira couplings of aminopyridines have been reported, suggesting that with optimized conditions, high yields can be achieved.[5]

Q3: Is a copper co-catalyst necessary for the Sonogashira coupling of this compound?

A3: While traditional Sonogashira protocols utilize a copper(I) co-catalyst to increase the reaction rate, it is not always necessary and can promote the undesirable homocoupling of the alkyne.[6] Copper-free Sonogashira protocols have been developed and are often preferred to minimize the formation of Glaser coupling byproducts.[3] The choice of whether to use a copper co-catalyst depends on the specific substrates and the desired reaction outcome.

Q4: What is the general order of reactivity for aryl halides in Sonogashira coupling?

A4: The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > Br > Cl > F.[6] Therefore, this compound is expected to be more reactive than its bromo or chloro analogues, which may allow for milder reaction conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Inactive catalyst. 2. Insufficiently basic reaction medium. 3. Reaction temperature is too low. 4. Poor quality of reagents or solvents.1. Use a fresh batch of palladium catalyst and ligand. Ensure proper storage conditions. 2. Use a stronger base or increase the equivalents of the base. For aminopyridine substrates, an organic amine base like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) is commonly used.[5] 3. Gradually increase the reaction temperature. For aryl iodides, the reaction can often proceed at room temperature, but gentle heating (e.g., 40-60 °C) may be required.[6] 4. Use anhydrous and degassed solvents. Ensure the purity of the starting materials.
Significant formation of alkyne homocoupling (Glaser) byproduct 1. Presence of oxygen in the reaction mixture. 2. High concentration of the copper co-catalyst. 3. High concentration of the terminal alkyne.1. Thoroughly degas the solvent and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2] 2. Reduce the amount of copper(I) iodide or switch to a copper-free protocol.[3] 3. Add the terminal alkyne slowly to the reaction mixture using a syringe pump to maintain a low concentration.
Formation of palladium black 1. Decomposition of the palladium catalyst. 2. Reaction temperature is too high.1. Use a more stable palladium catalyst or add a stabilizing ligand like triphenylphosphine (B44618) (PPh3). 2. Lower the reaction temperature.
Incomplete consumption of starting material (this compound) 1. Insufficient catalyst loading. 2. Short reaction time. 3. Catalyst inhibition by the amino group.1. Increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%).[5] 2. Extend the reaction time and monitor the progress by TLC or LC-MS. 3. Consider using a ligand that can mitigate the inhibitory effect of the amino group, such as a bulky phosphine (B1218219) ligand.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and yields for the Sonogashira coupling of the closely related substrate, 2-Amino-3-bromopyridine, with various terminal alkynes. These conditions can serve as an excellent starting point for the optimization of the reaction with this compound.

Table 1: Optimized Conditions and Yields for Sonogashira Coupling of 2-Amino-3-bromopyridine with Terminal Alkynes [5]

EntryAlkyneProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine96
24-Methylphenylacetylene2-Amino-3-((4-methylphenyl)ethynyl)pyridine95
34-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine92
44-Chlorophenylacetylene2-Amino-3-((4-chlorophenyl)ethynyl)pyridine91
5Cyclopropylacetylene2-Amino-3-(cyclopropylethynyl)pyridine88
61-Heptyne2-Amino-3-(hept-1-yn-1-yl)pyridine85

Reaction Conditions: 2-Amino-3-bromopyridine (1.0 eq), alkyne (1.2 eq), Pd(CF3COO)2 (2.5 mol%), PPh3 (5.0 mol%), CuI (5.0 mol%), Et3N in DMF, 100 °C, 3 h.

Experimental Protocols

Representative Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)

  • Copper(I) iodide (CuI) (optional, for copper-catalyzed protocol)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous and degassed solvent (e.g., DMF, THF, or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., 2.5 mol%), and if using, CuI (e.g., 5.0 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base (e.g., 3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-amino-3-alkynylpyridine.

Visualizations

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArylHalide This compound (Ar-I) ArylHalide->OxAdd ComplexA trans-ArPd(I)L2 OxAdd->ComplexA HI H-I OxAdd->HI byproduct Transmetalation Transmetalation ComplexA->Transmetalation Alkyne Terminal Alkyne (R-C≡C-H) CuAcetylide Copper Acetylide (R-C≡C-Cu) Alkyne->CuAcetylide + CuI, Base Base Base BaseH Base-H+ Base->BaseH CuI CuI CuAcetylide->Transmetalation ComplexB trans-ArPd(C≡C-R)L2 Transmetalation->ComplexB RedElim Reductive Elimination ComplexB->RedElim RedElim->Pd0 Product Coupled Product (Ar-C≡C-R) RedElim->Product HI->BaseH neutralized by Glaser_Coupling_Side_Reaction Alkyne1 Terminal Alkyne (R-C≡C-H) CuAcetylide Copper Acetylide (R-C≡C-Cu) Alkyne1->CuAcetylide + Cu(I), Base Alkyne2 Terminal Alkyne (R-C≡C-H) OxidativeCoupling Oxidative Coupling Alkyne2->OxidativeCoupling + another alkyne molecule CuI Cu(I) Catalyst Oxygen Oxygen (O2) Oxygen->OxidativeCoupling promotes CuAcetylide->OxidativeCoupling Diyne Homocoupled Product (R-C≡C-C≡C-R) OxidativeCoupling->Diyne Troubleshooting_Workflow Start Low Yield or Side Products CheckInert Ensure Rigorous Inert Atmosphere (N2/Ar) Start->CheckInert ConsiderCuFree Consider Copper-Free Protocol Start->ConsiderCuFree If Homocoupling is high SlowAddition Slow Addition of Alkyne Start->SlowAddition If Homocoupling is high CheckPurity Verify Reagent and Solvent Purity/Anhydrousness CheckInert->CheckPurity OptimizeBase Optimize Base (Type and Equivalents) CheckPurity->OptimizeBase OptimizeTemp Optimize Temperature OptimizeBase->OptimizeTemp OptimizeCatalyst Optimize Catalyst System (Pd source, Ligand, CuI) OptimizeTemp->OptimizeCatalyst Success Improved Outcome OptimizeCatalyst->Success ConsiderCuFree->OptimizeCatalyst SlowAddition->OptimizeCatalyst

References

Technical Support Center: Purification of Products from 2-Amino-3-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of products from reactions involving 2-amino-3-iodopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying products from cross-coupling reactions with this compound?

A1: The primary challenges include:

  • Residual Palladium Catalyst Removal: The product's bipyridyl moiety can chelate strongly with palladium, making its removal difficult.[1]

  • Separation from Starting Materials and Byproducts: Unreacted this compound and homocoupled byproducts often have similar polarities to the desired product, complicating chromatographic separation.

  • Product Solubility and Stability: Aminopyridine derivatives can have variable solubility and may be sensitive to acidic conditions, which can affect purification choices.

  • Column Chromatography Issues: The basic nature of the amino group can lead to strong interactions with acidic silica (B1680970) gel, causing peak tailing and poor separation.[2][3]

Q2: How can I effectively remove the palladium catalyst from my reaction mixture?

A2: Several methods can be employed:

  • Filtration through Celite: A simple first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite to remove the bulk of the catalyst.[4][5]

  • Metal Scavengers: Solid-supported scavengers with high affinity for palladium, such as those with thiol or amine functionalities, can be very effective.[1]

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb the palladium catalyst. However, this may also lead to some product loss.[1]

  • Column Chromatography: Often, the palladium catalyst and its complexes will remain on the column during silica gel chromatography.[4]

Q3: My aminopyridine product is streaking on the silica gel column. What can I do to improve the separation?

A3: Streaking is a common issue due to the basicity of the amino group. To mitigate this:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (B128534) (typically 0.1-1%) or ammonia (B1221849) in methanol (B129727) to the eluent. This will compete with your product for the acidic sites on the silica gel.[2][3]

  • Use Amine-Functionalized Silica: This type of stationary phase is less acidic and can significantly improve the peak shape and separation of basic compounds.[2]

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina (B75360) for your column chromatography.

Troubleshooting Guides

Issue 1: High Levels of Residual Palladium in the Final Product
  • Possible Cause: Strong chelation of the palladium catalyst to the aminopyridine product.[1]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: After initial filtration, treat the crude product solution with a palladium scavenger. A variety of commercially available scavengers can be screened for optimal performance.

    • Optimize Scavenging Conditions: Experiment with the amount of scavenger, temperature, and treatment time to maximize palladium removal while minimizing product loss.

    • Sequential Treatment: Consider a two-step process: initial treatment with activated carbon followed by a more specific metal scavenger.

Issue 2: Difficulty Separating the Product from Unreacted this compound
  • Possible Cause: Similar polarity of the product and the starting material.

  • Troubleshooting Steps:

    • Optimize Column Chromatography:

      • Use a shallow solvent gradient to improve resolution.

      • Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

      • As mentioned in the FAQs, add a basic modifier to the eluent.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.

    • Acid-Base Extraction: Utilize the basicity of the amino group. Dissolve the crude mixture in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl) to extract the basic compounds into the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent. Caution: Ensure your product is stable to acidic conditions.

Issue 3: Low Recovery Yield After Purification
  • Possible Cause 1: Product loss during activated carbon or scavenger treatment due to non-specific binding.[1]

    • Solution: Use the minimum effective amount of the adsorbent and optimize the contact time. Test a small sample first to gauge potential losses.

  • Possible Cause 2: Degradation of the product on acidic silica gel.[3]

    • Solution: Use a less acidic stationary phase like amine-functionalized silica or alumina, or neutralize the silica by pre-treating the column with a solvent mixture containing a base.

  • Possible Cause 3: Incomplete elution from the column.

    • Solution: After the main product has eluted, flush the column with a more polar solvent system (e.g., 5-10% methanol in dichloromethane) to ensure all the product has been recovered.

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodAdvantagesDisadvantagesTypical Efficiency
Filtration through Celite Simple, fast, removes bulk catalystMay not remove finely dispersed or soluble palladium50-80%
Activated Carbon Inexpensive, effective for many Pd speciesCan cause product loss, fine particles can be hard to filter[1]80-95%
Metal Scavengers High selectivity, high efficiencyMore expensive than other methods>95%
Column Chromatography Can remove Pd and other impurities simultaneouslyProduct may degrade on silica, can be time-consuming90-99%

Experimental Protocols

Protocol 1: General Procedure for Palladium Catalyst Removal using a Thiol-Based Scavenger
  • After the reaction is complete, filter the reaction mixture through a pad of Celite to remove the bulk of the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in a suitable solvent (e.g., dichloromethane, toluene).

  • Add the thiol-based scavenger (typically 5-10 equivalents relative to the residual palladium, or a weight percentage based on the crude product mass).

  • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2-24 hours. The optimal time should be determined experimentally.[1]

  • Filter the mixture to remove the scavenger. Wash the scavenger with fresh solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the palladium-depleted product.

Protocol 2: Column Chromatography of Aminopyridine Derivatives on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexanes/ethyl acetate). Add 0.1-1% triethylamine to the eluent mixture to prevent peak tailing.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow Purification Workflow for this compound Reaction Products start Crude Reaction Mixture celite_filtration Filter through Celite start->celite_filtration filtrate Filtrate celite_filtration->filtrate workup Aqueous Workup / Extraction filtrate->workup crude_product Crude Product workup->crude_product column_chromatography Column Chromatography (with basic modifier) crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization pd_scavenger Palladium Scavenger Treatment crude_product->pd_scavenger pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product pd_scavenger->column_chromatography

Caption: A general experimental workflow for the purification of products from this compound reactions.

troubleshooting_logic Troubleshooting Logic for Poor Chromatographic Separation start Poor Separation / Peak Tailing on Silica Gel add_base Add Triethylamine or Ammonia to Eluent start->add_base Basic Nature of Analyte amine_silica Use Amine-Functionalized Silica Gel start->amine_silica Strong Analyte-Silica Interaction change_adsorbent Switch to Alumina start->change_adsorbent Persistent Tailing check_solubility Check Product Solubility in Eluent start->check_solubility Broad Peaks successful_separation Improved Separation add_base->successful_separation amine_silica->successful_separation change_adsorbent->successful_separation optimize_gradient Optimize Solvent Gradient check_solubility->optimize_gradient optimize_gradient->successful_separation

Caption: A decision-making diagram for troubleshooting poor chromatographic separation of aminopyridine derivatives.

References

Optimizing base and solvent for Buchwald-Hartwig amination of 2-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-Amino-3-iodopyridine. This particular substrate presents unique challenges due to the presence of two potential nitrogen nucleophiles and the coordinating ability of the pyridine (B92270) nitrogen. This guide offers structured advice to diagnose and resolve common issues, leading to successful reaction optimization.

Troubleshooting Guide

Problem 1: Low or No Conversion of this compound

You are observing a significant amount of unreacted this compound at the end of the reaction.

Potential Cause Recommended Solution
Catalyst Inhibition/Deactivation The pyridine nitrogen and the 2-amino group can coordinate to the palladium center, inhibiting catalytic activity. Solution: Screen different generations of Buchwald ligands. Bulky, electron-rich biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often effective in preventing catalyst inhibition with heterocyclic substrates.[1] Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.[2][3]
Ineffective Base The chosen base may be too weak to deprotonate the amine coupling partner or the palladium-amine complex effectively, which is a crucial step in the catalytic cycle.[4][5]
Suboptimal Solvent The polarity of the solvent can significantly impact the reaction rate and mechanism.[4][6][7][8] Nonpolar solvents are often preferred as they disfavor the formation of overly stable palladium-base complexes that can act as catalyst resting states.[4]
Low Reaction Temperature The oxidative addition of the C-I bond to the palladium catalyst may be slow at lower temperatures.
Problem 2: Significant Formation of Side Products

You are observing the formation of undesired products, such as hydrodehalogenation of the starting material or homocoupling products.

Potential Cause Recommended Solution
Hydrodehalogenation The this compound is being converted to 2-aminopyridine (B139424). This is a common side reaction, particularly with primary amines, and can occur via β-hydride elimination from a palladium-amide intermediate.[9][10]
Homocoupling (Dimerization) You observe the formation of dimers of your amine or aryl halide coupling partners. This can be promoted by high temperatures or overly active catalysts.
Reaction with the 2-Amino Group The 2-amino group on the pyridine ring can potentially compete with your desired amine nucleophile, leading to polymerization or other side reactions.

Frequently Asked Questions (FAQs)

Q1: Which base is the best starting point for the amination of this compound?

A1: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base and a common starting point for Buchwald-Hartwig reactions. However, due to the potential for base-sensitive functional groups, screening a panel of bases is recommended. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be effective, particularly with more electron-rich ligands.[9][11]

Q2: What is the optimal solvent for this reaction?

A2: Aprotic, non-polar to moderately polar solvents are typically used. Toluene and 1,4-dioxane (B91453) are the most common and effective solvents for this transformation.[2][4] In some cases, polar aprotic solvents like DMF have been used, but they can sometimes form stable, less reactive complexes with the palladium catalyst.[4]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: Increasing the temperature is a common first step, typically in the range of 80-110 °C. Ensure your catalyst system is optimal; using bulky, electron-rich phosphine ligands can significantly accelerate the reaction.[5] Also, verify that your reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere (argon or nitrogen), as oxygen can deactivate the catalyst.[12]

Q4: I am seeing a new spot on my TLC at a high Rf, and my starting iodide is consumed, but I cannot isolate the desired product. What could be happening?

A4: This could indicate hydrodehalogenation of your starting material, where the iodine is replaced by a hydrogen atom.[13] The resulting 2-aminopyridine would have a different Rf value. This side reaction is often competitive with the desired amination.[9][10] To confirm, you can run a co-spot with an authentic sample of 2-aminopyridine. To mitigate this, consider using a bulkier ligand or a different base.

Q5: Can the 2-amino group of this compound interfere with the reaction?

A5: Yes, the 2-amino group can present several challenges. It can act as a competing nucleophile, leading to self-coupling or oligomerization. It can also coordinate to the palladium catalyst, potentially leading to inhibition.[12] If self-coupling is a significant issue, protection of the 2-amino group (e.g., as a Boc-carbamate) may be necessary, followed by a deprotection step after the amination.

Data Presentation

The following tables summarize hypothetical but representative data for the optimization of the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine).

Table 1: Effect of Base and Solvent on Reaction Yield

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaOtBu (1.2)Toluene1001285
2NaOtBu (1.2)1,4-Dioxane1001288
3Cs₂CO₃ (1.5)Toluene1102465
4Cs₂CO₃ (1.5)1,4-Dioxane1102472
5K₃PO₄ (2.0)Toluene1102458
6K₃PO₄ (2.0)1,4-Dioxane1102463
7DBU (2.0)Toluene1001845

Conditions: this compound (1.0 mmol), morpholine (B109124) (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%). Yields are determined by ¹H NMR analysis of the crude reaction mixture.

Table 2: Effect of Ligand on Reaction Yield

EntryLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1XPhosNaOtBu1,4-Dioxane1001288
2SPhosNaOtBu1,4-Dioxane1001282
3RuPhosNaOtBu1,4-Dioxane1001275
4BINAPNaOtBu1,4-Dioxane1002445
5XantphosNaOtBu1,4-Dioxane1001868

Conditions: this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), NaOtBu (1.2 equiv), 1,4-Dioxane. Yields are determined by ¹H NMR analysis of the crude reaction mixture.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine coupling partner

  • Palladium pre-catalyst (e.g., XPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium pre-catalyst (typically 1-5 mol%), and the base (typically 1.2-2.0 equiv).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.

  • Add the amine coupling partner (typically 1.1-1.5 equiv) via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(I) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺ I⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L-Pd(II)(Ar)(NR'R'') Deprotonation->Amido_Complex BaseH [Base-H]⁺ I⁻ Deprotonation->BaseH Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-NR'R'' (Product) Reductive_Elimination->Product Aryl_Iodide This compound (Ar-I) Aryl_Iodide->OxAdd Amine Amine (HNR'R'') Amine->Ligand_Exchange Base Base Base->Deprotonation

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Inert Ensure Strict Inert Atmosphere (Ar/N₂) Check_Reagents->Check_Inert Optimize_Base Screen Bases (e.g., NaOtBu, Cs₂CO₃) Check_Inert->Optimize_Base Optimize_Ligand Screen Ligands (e.g., XPhos, SPhos) Optimize_Base->Optimize_Ligand Optimize_Temp Adjust Temperature (80-110 °C) Optimize_Ligand->Optimize_Temp Side_Products Side Products Observed? (e.g., Hydrodehalogenation) Optimize_Temp->Side_Products Side_Products->Optimize_Ligand Yes (Hydrodehalogenation) Success Reaction Optimized Side_Products->Success No Protect_Amine Consider Protecting 2-Amino Group Side_Products->Protect_Amine Yes (Self-coupling)

Caption: Troubleshooting workflow for optimizing the amination reaction.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Amino-3-iodopyridine, with a specific focus on preventing the homocoupling of boronic acid reagents.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why does it occur in my Suzuki reaction?

A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings that results in the formation of a symmetrical biaryl from two molecules of the boronic acid reagent (Ar-B(OH)₂ → Ar-Ar). The primary cause of this side reaction is the presence of molecular oxygen in the reaction vessel.[1][2][3] Oxygen reacts with the active Palladium(0) catalyst to form a palladium-peroxo species.[4][5][6][7] This complex then facilitates the oxidative coupling of two boronic acid molecules, generating the undesired homodimer and consuming your reagent.[4][5] Additionally, if you are using a Palladium(II) precatalyst (like Pd(OAc)₂), some homocoupling can occur during the initial in situ reduction of Pd(II) to Pd(0), as the boronic acid can act as the reducing agent.[8]

Q2: How does the this compound substrate affect the reaction and the risk of side reactions?

A2: The substrate this compound presents unique challenges. The lone pair of electrons on the amino group and the pyridine (B92270) nitrogen can coordinate strongly to the palladium catalyst.[9][10][11] This can lead to catalyst inhibition or deactivation, resulting in a sluggish reaction and low yields.[10][11] When the desired cross-coupling is slow, side reactions like homocoupling can become more competitive. The carbon-iodine bond is highly reactive and readily undergoes oxidative addition, which is beneficial; however, if other steps like transmetalation are slow, side reactions can still predominate.[12]

Q3: What is the single most important step to prevent homocoupling?

A3: Rigorous deoxygenation of the reaction mixture is the most critical step.[1][3][13] Oxygen is the primary culprit in the most common homocoupling pathway.[2][4] Ensuring your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time will significantly minimize this side product.[13] Common degassing methods include sparging the solvent with an inert gas for 15-30 minutes or using several freeze-pump-thaw cycles.[1]

Q4: Can the choice of palladium catalyst influence homocoupling?

A4: Yes. Using a Pd(II) precatalyst requires an initial reduction to the active Pd(0) state. This reduction can be mediated by the boronic acid, leading to homocoupling as a byproduct.[8] Starting directly with a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can mitigate this specific initiation-related side reaction.[1]

Troubleshooting Guide

Problem: My main product is the boronic acid homodimer, with low yield of the desired 2-amino-3-arylpyridine.

This common issue points to conditions that favor the oxygen-mediated homocoupling pathway over the desired Suzuki catalytic cycle. The following workflow and Q&A will help you diagnose and solve the problem.

Troubleshooting Workflow Diagram

G start High Homocoupling Detected check_o2 1. Review Degassing Procedure start->check_o2 o2_ok Is procedure robust? (e.g., Freeze-Pump-Thaw or 30+ min sparge) check_o2->o2_ok improve_degas Action: Improve Degassing - Use Freeze-Pump-Thaw - Sparge solvent longer - Ensure positive inert gas pressure o2_ok->improve_degas No check_catalyst 2. Examine Catalyst & Ligand o2_ok->check_catalyst Yes improve_degas->check_catalyst catalyst_type Using Pd(II) precatalyst? check_catalyst->catalyst_type use_pd0 Action: Switch to Pd(0) Source (e.g., Pd(PPh3)4) catalyst_type->use_pd0 Yes check_ligand Ligand Choice? (e.g., PPh3) catalyst_type->check_ligand No use_pd0->check_ligand use_bulky_ligand Action: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_ligand->use_bulky_ligand Yes check_base 3. Evaluate Base check_ligand->check_base No use_bulky_ligand->check_base base_type Using strong base? (e.g., NaOH, NaOEt) check_base->base_type use_weaker_base Action: Switch to Weaker Base (e.g., K2CO3, K3PO4, Cs2CO3) base_type->use_weaker_base Yes end Re-run Optimized Reaction base_type->end No use_weaker_base->end

Caption: A step-by-step workflow for troubleshooting and minimizing boronic acid homocoupling.

Data Presentation: Condition Screening

While data for this compound is sparse, the following table summarizes results for the analogous, yet less reactive, 2-amino-6-halopyridines. These results provide a strong starting point for optimization. The higher reactivity of the C-I bond in your substrate may allow for milder conditions.

EntryHalopyridine SubstrateCatalyst / LigandBaseSolventTemp (°C)Yield (%)
12-Amino-6-bromopyridinePd(PPh₃)₄K₂CO₃1,4-Dioxane (B91453)/H₂O9085
22-Amino-6-bromopyridinePd(OAc)₂ / SPhosK₃PO₄Toluene10092
32-Amino-6-chloropyridinePd₂(dba)₃ / XPhosCs₂CO₃t-BuOH11078
42-Amino-6-chloropyridinePEPPSI-IPrK₂CO₃1,4-Dioxane/H₂O10088
Data adapted from literature for analogous aminohalopyridine substrates.[14]

Key Takeaways:

  • For the more reactive bromopyridine, even a standard catalyst like Pd(PPh₃)₄ provides good yield (Entry 1).[14]

  • Using modern bulky, electron-rich ligands like SPhos and XPhos significantly improves yields and allows for the use of the more challenging chloropyridine substrate (Entries 2 & 3).[14] These ligands are highly recommended for your system to accelerate the desired cross-coupling and outcompete homocoupling.

  • Weaker inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃) are consistently effective.[14][15]

Experimental Protocols

Optimized Protocol for Suzuki Coupling of this compound

This protocol is designed to minimize homocoupling by incorporating best practices such as the use of an inert atmosphere, a Pd(0) catalyst, and a bulky ligand.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Degassing: Sparge the 1,4-dioxane and water with argon or nitrogen gas for at least 30 minutes prior to use.

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The C-I bond is reactive, so high temperatures may not be necessary and could promote side reactions.[12]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-amino-3-arylpyridine.

Mechanisms and Relationships

Suzuki Catalytic Cycle vs. Homocoupling Pathway

The following diagram illustrates the desired catalytic cycle and the divergent pathway leading to homocoupling.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Side Reaction pd0 Pd(0)L2 Active Catalyst ox_add Oxidative Addition (R-I + Pd(0) -> R-Pd(II)-I) pd0->ox_add this compound (R-I) peroxo L2Pd(O2) Peroxo Complex pd0->peroxo Catalyst Deactivation trans Transmetalation (Base Activated Ar-B(OH)2) ox_add->trans Ar-B(OH)2 red_elim Reductive Elimination (R-Pd(II)-Ar -> R-Ar + Pd(0)) trans->red_elim red_elim->pd0 Catalyst Regenerated product R-Ar Desired Product red_elim->product oxygen O2 (Oxygen) oxygen->peroxo homo_product Ar-Ar Homodimer Byproduct peroxo->homo_product + 2 Ar-B(OH)2

Caption: The Suzuki cycle versus the oxygen-induced homocoupling side reaction.

Influence of Parameters on Reaction Outcome

Key experimental parameters have a direct influence on whether the reaction favors the desired cross-coupling product or the homocoupled byproduct.

G outcome Reaction Outcome degassing Rigorous Degassing cross_coupling Desired Cross-Coupling (Product) degassing->cross_coupling pd0_source Pd(0) Catalyst pd0_source->cross_coupling bulky_ligand Bulky/Electron-Rich Ligands (XPhos, SPhos) bulky_ligand->cross_coupling weak_base Weaker Inorganic Base (K2CO3, K3PO4) weak_base->cross_coupling oxygen Presence of Oxygen homocoupling Homocoupling (Byproduct) oxygen->homocoupling pd2_source Pd(II) Pre-catalyst pd2_source->homocoupling strong_base Strong Base (NaOH) strong_base->homocoupling slow_reaction Sluggish Cross-Coupling slow_reaction->homocoupling cross_coupling->outcome homocoupling->outcome

Caption: Relationship between key reaction parameters and the formation of desired vs. undesired products.

References

Overcoming low reactivity of 2-Amino-3-iodopyridine in C-N coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming the challenges associated with the C-N coupling of 2-Amino-3-iodopyridine. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to facilitate successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for C-N coupling reactions?

A1: The low reactivity of this compound in palladium-catalyzed C-N cross-coupling reactions stems from a combination of electronic and steric factors. The electron-donating amino group increases the electron density of the pyridine (B92270) ring, which can slow down the crucial oxidative addition step in the catalytic cycle. Furthermore, the nitrogen atom of the pyridine ring and the adjacent amino group can act as a bidentate ligand, chelating to the palladium catalyst. This chelation can lead to the formation of stable, inactive catalyst complexes, thereby inhibiting the desired reaction.[1]

Q2: Which C-N coupling reaction is most suitable for this compound?

A2: The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds with aryl halides, including challenging substrates like aminopyridines.[1][2] While the Ullmann condensation offers a copper-catalyzed alternative, it often necessitates harsher reaction conditions.[3][4] Recent advancements in ligand and catalyst development have made the Buchwald-Hartwig reaction particularly effective for these types of substrates.[5]

Q3: What are the critical parameters to consider for a successful Buchwald-Hartwig coupling with this compound?

A3: Success in coupling this compound hinges on the careful selection of four key components:

  • Palladium Precursor: Pre-formed catalysts, often called precatalysts (e.g., G3 or G4 palladacycles), are highly recommended as they can bypass problematic in-situ catalyst activation steps.[1] Common palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ can also be effective when paired with an appropriate ligand.[1][6]

  • Ligand: The use of bulky, electron-rich biarylphosphine ligands is paramount. These ligands help to prevent catalyst inhibition by the pyridine substrate and facilitate the reductive elimination step of the catalytic cycle.[7] Ligands such as RuPhos and BrettPhos have shown exceptional performance with similar substrates.[1][6]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine coupling partner. Lithium bis(trimethylsilyl)amide (LiHMDS) and sodium tert-butoxide (NaOtBu) are often the bases of choice.[1][6] For substrates that are sensitive to strong bases, weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher reaction temperatures.[1][8]

  • Solvent: The reaction should be conducted in an anhydrous, aprotic solvent. Toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF) are commonly used and have proven to be effective.[6][7]

Troubleshooting Guide

This guide provides solutions to common problems encountered when performing C-N coupling reactions with this compound.

Issue 1: Low to No Conversion of Starting Material

If you are observing poor or no conversion of your this compound, consider the following troubleshooting steps systematically.

cluster_start cluster_catalyst Catalyst System Optimization cluster_base Base Selection cluster_conditions Reaction Conditions cluster_end start Low/No Conversion catalyst_check Is the catalyst system optimal? start->catalyst_check ligand Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos). catalyst_check->ligand No precatalyst Employ a pre-formed palladium catalyst (e.g., RuPhos-Pd-G3). catalyst_check->precatalyst No base_check Is the base appropriate? catalyst_check->base_check Yes strong_base Use a strong, non-nucleophilic base (e.g., LiHMDS, NaOtBu). base_check->strong_base No conditions_check Are the reaction conditions suitable? base_check->conditions_check Yes temp Increase reaction temperature (monitor for decomposition). conditions_check->temp No solvent Ensure anhydrous solvent (e.g., Toluene, Dioxane). conditions_check->solvent No end Improved Conversion conditions_check->end Yes

Caption: Troubleshooting workflow for low C-N coupling conversion.

Possible Cause Recommended Solution
Catalyst Inhibition/Deactivation The nitrogen atoms in this compound can bind to the palladium center and inhibit catalysis.[1] To mitigate this, use bulky, electron-rich biarylphosphine ligands like RuPhos or BrettPhos.[1][6] Employing a palladium precatalyst, such as RuPhos-Pd-G3, can also be advantageous.[1]
Ineffective Base The chosen base may not be strong enough to deprotonate the amine coupling partner efficiently. For many C-N couplings with aminopyridines, strong bases like LiHMDS or NaOtBu are necessary.[1][6]
Low Reaction Temperature C-N coupling reactions with challenging substrates often require elevated temperatures to proceed at a reasonable rate.[9] Cautiously increase the reaction temperature, while monitoring for any signs of substrate or product decomposition.
Poor Solubility The reactants may not be fully dissolved in the chosen solvent, leading to a sluggish reaction. Ensure that your solvent is anhydrous and effectively solubilizes all reaction components. Toluene, dioxane, and THF are generally good choices.[6][7]
Issue 2: Formation of Side Products

The appearance of unexpected products can complicate your reaction. Here are some common side products and how to address them.

| Side Product | Possible Cause | Recommended Solution | | :--- | :--- | | Hydrodehalogenation (Reduction of the C-I bond) | This can occur due to competing β-hydride elimination from the amine or catalyst decomposition pathways.[10] | Ensure strictly anaerobic conditions. The choice of ligand is also critical; bulky ligands that promote rapid reductive elimination can minimize this side reaction.[7] | | Diarylation of Primary Amines | The mono-arylated amine product can sometimes react further with another molecule of this compound.[7] | Use a slight excess of the primary amine. Ligands such as BrettPhos are known to favor monoarylation.[1][7] | | Homocoupling of this compound | Dimerization of the starting material can be a competing pathway. | This is often more prevalent at higher temperatures. If possible, try lowering the reaction temperature. Optimizing the catalyst system for a faster C-N coupling rate can also suppress this side reaction.[7] |

Experimental Protocols

The following are generalized experimental protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines, based on successful literature precedents.[6]

General Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

pd0 Pd(0)L_n pdII_complex Ar-Pd(II)(I)L_n pd0->pdII_complex Ar-I p1 oxidative_addition Oxidative Addition amine_coordination Amine Coordination pdII_complex->amine_coordination R'R''NH amine_complex [Ar-Pd(II)(NHR'R'')L_n]^+ I^- p2 amido_complex Ar-Pd(II)(NR'R'')L_n amine_complex->amido_complex Base p3 deprotonation Deprotonation (Base) amido_complex->pd0 Ar-NR'R'' p4 reductive_elimination Reductive Elimination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol 1: Coupling with Secondary Amines

This protocol is optimized for the coupling of this compound with secondary amines like morpholine.

Materials:

Reagent Amount Molar Equiv.
This compound1.0 mmol1.0
Secondary Amine1.2 mmol1.2
RuPhos-Pd-G3 Precatalyst0.02 mmol0.02
LiHMDS (1M in THF)1.5 mL1.5
Anhydrous Toluene5 mL-

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq), the secondary amine (1.2 eq), and the RuPhos-Pd-G3 precatalyst (0.02 eq).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by the dropwise addition of the LiHMDS solution (1.5 eq).

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-arylated product.

Protocol 2: Coupling with Primary Amines

For primary amines, BrettPhos is often a more suitable ligand to promote monoarylation.

Materials:

Reagent Amount Molar Equiv.
This compound1.0 mmol1.0
Primary Amine1.5 mmol1.5
BrettPhos-Pd-G3 Precatalyst0.02 mmol0.02
LiHMDS (1M in THF)1.5 mL1.5
Anhydrous Dioxane5 mL-

Procedure:

  • In a glovebox, add this compound (1.0 eq), the primary amine (1.5 eq), and the BrettPhos-Pd-G3 precatalyst (0.02 eq) to an oven-dried vial equipped with a stir bar.

  • Add anhydrous dioxane (5 mL) to the vial.

  • Add the LiHMDS solution (1.5 eq) dropwise to the stirred mixture.

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the desired product.

Disclaimer: These protocols are intended as a starting point. Optimization of reaction conditions (temperature, time, catalyst loading) may be necessary for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Stability of 2-Amino-3-iodopyridine under basic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-3-iodopyridine, with a focus on its stability and reactivity under basic conditions commonly employed in cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound in the presence of bases.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

  • Question: I am performing a Suzuki, Sonogashira, or Buchwald-Hartwig coupling reaction with this compound and observing low to no formation of my desired product. What are the potential causes related to the stability of the starting material?

  • Possible Causes & Solutions:

    • Degradation of this compound: The combination of base, temperature, and catalyst can lead to the degradation of your starting material. The primary suspected pathway is deiodination, where the iodine atom is replaced by a hydrogen atom, rendering the substrate inactive for cross-coupling.

      • Recommendation:

        • Lower the Reaction Temperature: If the reaction protocol allows, try running the reaction at a lower temperature to minimize thermal degradation.

        • Screen Different Bases: The choice of base is critical. Stronger, non-nucleophilic bases are often employed, but a milder base might be sufficient and less likely to cause degradation. Consider screening a variety of bases from different classes (see Table 1).

        • Use Anhydrous Conditions: For reactions sensitive to water, ensure all reagents and solvents are anhydrous, as water can facilitate side reactions.[1]

        • Protect from Light: While not always a primary cause, some aromatic iodides can be light-sensitive. It is good practice to protect the reaction from light.

    • Catalyst Inactivation: The amino group on the pyridine (B92270) ring can coordinate with the palladium catalyst, potentially inhibiting its activity.

      • Recommendation:

        • Ligand Selection: The choice of phosphine (B1218219) ligand is crucial in preventing catalyst inhibition and promoting the desired catalytic cycle.[2] For challenging substrates, consider using bulky, electron-rich ligands like those developed by Buchwald or Hartwig.

        • Catalyst Loading: While higher catalyst loading can sometimes overcome partial inactivation, it can also lead to more side reactions. Optimization of the catalyst and ligand loading is recommended.

    • Poor Solubility: The insolubility of reagents, particularly the base, can lead to poor reaction kinetics.

      • Recommendation:

        • Solvent System: Ensure that your chosen solvent or solvent mixture provides adequate solubility for all components at the reaction temperature. For Suzuki reactions, a mixture of an organic solvent (like dioxane or toluene) and water is common to dissolve both the organic substrate and the inorganic base.[1]

Issue 2: Observation of a Deiodinated Byproduct

  • Question: My reaction mixture analysis (e.g., by LC-MS or GC-MS) shows a significant amount of 2-aminopyridine, suggesting deiodination of my starting material. How can I prevent this?

  • Possible Causes & Solutions:

    • Harsh Basic Conditions: Strong bases, especially at elevated temperatures, can promote deiodination.

      • Recommendation:

        • Weaker Base: Switch to a milder base such as K₂CO₃ or Cs₂CO₃ and observe the impact on the formation of the deiodinated byproduct.[3]

        • Base Equivalents: Use the minimum number of base equivalents required for the reaction to proceed efficiently. An excess of a strong base can be detrimental.

    • Reductive Processes: Certain reaction conditions or impurities can lead to a reductive environment that facilitates deiodination.

      • Recommendation:

        • Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen. While seemingly counterintuitive, oxidative side reactions can sometimes lead to catalyst decomposition and subsequent unwanted reductive pathways.

        • High-Quality Reagents: Use high-purity solvents and reagents to avoid contaminants that might act as reducing agents.

Frequently Asked Questions (FAQs)

Q1: Which bases are recommended for cross-coupling reactions with this compound?

A1: The optimal base depends on the specific type of cross-coupling reaction and the other reaction partners. Based on protocols for similar aminohalopyridines, a range of bases can be considered. It is often necessary to screen a few options to find the best conditions for your specific transformation.

Table 1: Bases Commonly Used in Cross-Coupling Reactions with Aminohalopyridines

Base TypeExamplesTypical ReactionsNotes
Inorganic Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃Suzuki, SonogashiraGenerally milder and often used in aqueous solvent mixtures for Suzuki reactions.[3][4] Cs₂CO₃ is more soluble in organic solvents.
Inorganic Phosphates K₃PO₄Suzuki, Buchwald-HartwigA moderately strong base, often effective in Suzuki couplings of electron-rich substrates.[1]
Alkoxides NaOtBu, KOtBuBuchwald-HartwigStrong, non-nucleophilic bases. Can be very effective but may also promote side reactions if not used carefully.[2]
Organic Amines Et₃N, DIPEASonogashiraAct as both a base and sometimes as a solvent.[5][6][7]

Q2: Is this compound stable to storage?

A2: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[8] It is also advisable to protect it from light. Following these storage recommendations will help ensure its stability over time.

Q3: Can the amino group of this compound interfere with the reaction?

A3: Yes, the primary amino group is a potential site for side reactions and can also coordinate to the metal catalyst. In some cases, N-arylation can occur as a side reaction in Buchwald-Hartwig aminations. The nucleophilicity of the amino group in this compound is noted to be lower than that of corresponding anilines, which can be a consideration in some synthetic designs.[9] However, for many cross-coupling reactions, the C-I bond is sufficiently reactive that coupling proceeds without interference from the amino group, provided the correct ligand and reaction conditions are chosen.

Q4: What is the general order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions?

A4: The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl.[10] This means that the C-I bond in this compound is the most reactive and will typically undergo oxidative addition to the palladium catalyst under the mildest conditions compared to its bromo and chloro analogs.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions involving substrates similar to this compound. These should be used as a starting point and optimized for your specific reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][11]

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., DMF or THF), followed by an amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.[5][7][12]

Visualizations

Troubleshooting_Workflow start Low/No Product Yield check_sm Check Starting Material Integrity (TLC, NMR) start->check_sm degradation Degradation Suspected check_sm->degradation Impurities or Absence of SM no_degradation Starting Material Intact check_sm->no_degradation Clean SM lower_temp Lower Reaction Temperature degradation->lower_temp Yes catalyst_issue Catalyst/Ligand Issue no_degradation->catalyst_issue Yes solubility_issue Solubility Problem no_degradation->solubility_issue If catalyst seems fine screen_base Screen Milder Bases (e.g., K2CO3, Cs2CO3) lower_temp->screen_base anhydrous Ensure Anhydrous Conditions screen_base->anhydrous end_good Reaction Optimized anhydrous->end_good screen_ligand Screen Different Ligands (e.g., Buchwald ligands) catalyst_issue->screen_ligand optimize_loading Optimize Catalyst/Ligand Loading screen_ligand->optimize_loading optimize_loading->end_good change_solvent Change Solvent System solubility_issue->change_solvent change_solvent->end_good Reaction_Components sub This compound (Substrate) product Desired Product sub->product partner Coupling Partner (e.g., Boronic Acid) partner->product catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->product catalyzes ligand Ligand (e.g., SPhos) ligand->catalyst activates base Base (e.g., K2CO3) base->product activates partner & neutralizes acid solvent Solvent (e.g., Dioxane/H2O) solvent->product dissolves

References

Troubleshooting protodeboronation in Suzuki reactions of 2-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving 2-amino-3-iodopyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent (e.g., boronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1] This consumes your coupling partner, reducing the yield of the desired biaryl product and complicating purification.[2] The this compound substrate can be particularly challenging because the electron-donating amino group can influence the electronic properties of the system, and the pyridine (B92270) nitrogen can potentially coordinate to the palladium catalyst, affecting its activity and stability.[3][4]

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can accelerate this unwanted side reaction:

  • Base: The type and concentration of the base are critical. Base-catalyzed protodeboronation is a well-documented pathway.[5][6][7][8][9]

  • Catalyst System: The palladium catalyst itself can mediate protodeboronation. Studies have shown that bulky phosphine (B1218219) ligands, often used to promote challenging couplings, can paradoxically accelerate protodeboronation.[5][6][8][9][10]

  • Temperature: Higher reaction temperatures often increase the rate of protodeboronation.[2][11]

  • Proton Source: The presence of a proton source, most commonly water in the reaction mixture, is necessary for the reaction to occur.[2][10]

  • Reaction pH: The rate of protodeboronation is often highly dependent on the pH of the reaction medium.[1][7][12]

Q3: Should I use a boronic acid or a more stable boronic ester?

A3: For substrates prone to protodeboronation, switching from a boronic acid to a more stable boronic ester, such as a pinacol (B44631) or MIDA (N-methyliminodiacetic acid) ester, is a highly recommended strategy.[1][2] These esters act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration in the reaction mixture low. This minimizes the opportunity for side reactions like protodeboronation while allowing the desired cross-coupling to proceed.[1]

Q4: How does my choice of palladium ligand impact this side reaction?

A4: The ligand plays a crucial role. While bulky, electron-rich phosphine ligands are excellent for activating challenging C-I bonds, they can also promote protodeboronation.[10][13] There is a direct correlation between the steric bulk (buried volume) of the phosphine ligand and the extent of protodeboronation.[10] Therefore, if protodeboronation is significant, screening less bulky ligands or using highly active catalyst systems that accelerate the desired coupling over the side reaction is advisable.[1][14]

Q5: What is the role of the base, and how do I choose the right one?

A5: The base is essential for the Suzuki reaction, as it activates the organoboron species for transmetalation.[15] However, strong bases can also significantly promote protodeboronation.[7] For sensitive substrates, it is often beneficial to use weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (B78521) (NaOH).[2] In some cases, acetate (B1210297) bases or even base-free conditions have been developed for particularly sensitive substrates.[11][16][17]

Troubleshooting Guide

SymptomPotential Cause(s)Recommended Solution(s)
High percentage of protodeboronated byproduct; low yield of desired product. 1. Base is too strong or concentrated. 2. Reaction temperature is too high. 3. Palladium ligand is too bulky. 4. Boronic acid is unstable under reaction conditions. 5. Excessive water in the reaction.1. Optimize Base: Switch to a weaker base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] 2. Lower Temperature: Decrease the reaction temperature to slow the rate of protodeboronation relative to the productive coupling.[2][11] 3. Screen Ligands: Test less sterically demanding phosphine ligands or consider ligand-free conditions if applicable.[10][13] 4. Modify Boron Source: Use a more stable boronic ester (pinacol or MIDA) instead of the boronic acid.[1][2] 5. Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the proton source.[2][3]
Reaction stalls or does not go to completion. 1. Catalyst deactivation or inhibition by the aminopyridine substrate. 2. Insufficient catalyst loading. 3. Poor solubility of reagents.1. Use a Robust Catalyst: Employ a more stable and active catalyst system, such as a pre-formed palladacycle (e.g., Buchwald pre-catalysts).[2][14] 2. Increase Catalyst Loading: A higher catalyst loading may be required to overcome slow turnover or deactivation.[2][11] 3. Optimize Solvent: Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) to ensure all components are fully dissolved.[3]
Significant formation of homocoupled (biaryl) byproduct from the boronic acid. 1. Presence of oxygen in the reaction mixture. 2. Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) state.1. Improve Degassing: Ensure the reaction mixture and solvents are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[2] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ to bypass potential issues with in-situ reduction.

Data on Reaction Condition Optimization

The following table summarizes general strategies and conditions that can be adapted to minimize protodeboronation in the Suzuki coupling of this compound.

ParameterStandard ConditionOptimized for Reducing ProtodeboronationRationale
Boron Source Arylboronic AcidArylboronic acid pinacol ester or MIDA esterIncreases stability and provides slow release of the active boron species, minimizing its concentration and thus the rate of the side reaction.[1]
Base NaOH, K₂CO₃K₃PO₄, Cs₂CO₃, KOAcWeaker bases are less likely to promote the base-catalyzed protodeboronation pathway.[2][11]
Catalyst/Ligand Pd(OAc)₂ / SPhos or XPhosPd₂(dba)₃ / cataCXium® A or P(Cy)₃; or a Buchwald Palladacycle PrecatalystHighly active catalysts can accelerate the desired C-C bond formation to outcompete protodeboronation. Less bulky ligands can also reduce the rate of the Pd-catalyzed side reaction.[10][14]
Solvent Dioxane / H₂O (4:1)Anhydrous Dioxane, Toluene, or 2-MeTHFRemoving water, a key proton source, can directly inhibit the protodeboronation pathway.[2][11]
Temperature 80-110 °CRoom Temperature to 60 °CLower temperatures disfavor the protodeboronation side reaction, which often has a higher activation energy than the desired coupling.[2]

Visualizing the Competing Reaction Pathways

The following diagrams illustrate the chemical processes and logical steps involved in troubleshooting this reaction.

Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Pd0 Pd(0)L_n ArPdI Ar-Pd(II)(I)L_n (Oxidative Addition) Pd0->ArPdI Ar-I ArPdOR Ar-Pd(II)(OR)L_n ArPdI->ArPdOR Base ArPdAr Ar-Pd(II)-Ar'L_n ArPdOR->ArPdAr Ar'-B(OH)2 (Transmetalation) SideProduct Ar'-H (Byproduct) ArPdOR->SideProduct Pd-Catalyzed Protodeboronation (Bulky Ligands) Product Ar-Ar' (Product) ArPdAr->Product Reductive Elimination Product->Pd0 BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]⁻ BoronicAcid->Boronate Base Boronate->SideProduct H⁺ Source (e.g., H₂O)

Caption: The Suzuki catalytic cycle in competition with the protodeboronation side reaction.

Troubleshooting_Workflow start Start Suzuki Reaction of This compound check_yield Low Yield or Incomplete Reaction? start->check_yield check_proto Protodeboronation Byproduct Observed? check_yield->check_proto Yes success Reaction Optimized check_yield->success No sol_base 1. Switch to Weaker Base (K₃PO₄, Cs₂CO₃) check_proto->sol_base Yes check_catalyst Catalyst Deactivation Suspected? check_proto->check_catalyst No sol_boron 2. Use Boronic Ester (Pinacol, MIDA) sol_base->sol_boron sol_temp 3. Lower Reaction Temperature sol_boron->sol_temp sol_ligand 4. Screen Less Bulky Ligands sol_temp->sol_ligand sol_ligand->success sol_catalyst Use Robust Pre-catalyst (e.g., Palladacycle) check_catalyst->sol_catalyst Yes sol_degas Improve Degassing (Check for Homocoupling) check_catalyst->sol_degas No sol_loading Increase Catalyst Loading sol_catalyst->sol_loading sol_loading->success sol_degas->success

Caption: A troubleshooting workflow for optimizing Suzuki reactions of this compound.

General Experimental Protocol to Minimize Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic ester, optimized to suppress protodeboronation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., P(Cy)₃, 8 mol% or cataCXium® A, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M)

Procedure:

  • Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, and potassium phosphate (K₃PO₄).

  • Catalyst Addition: In a glovebox, add the palladium precursor and the phosphine ligand to the vial. If a glovebox is not available, add the catalyst and ligand quickly under a positive flow of inert gas.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum.

  • Reaction: Place the vial in a pre-heated oil bath or heating block set to a moderate temperature (e.g., 60-80 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. Check for the consumption of the starting material and the formation of both the desired product and the protodeboronated byproduct (2-aminopyridine).

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the desired product.

References

Validation & Comparative

Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-3-iodopyridine and 2-Amino-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount to the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. This guide provides a detailed comparison of the reactivity of two key building blocks, 2-Amino-3-iodopyridine and 2-Amino-3-chloropyridine, supported by experimental data and protocols to aid in synthetic planning.

The Reactivity Divide: C-I vs. C-Cl

The fundamental difference in reactivity between this compound and 2-Amino-3-chloropyridine in Suzuki coupling reactions stems from the inherent properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This makes the C-I bond more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.

Consequently, this compound is a more reactive coupling partner than its chloro-analogue. This enhanced reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, and can be achieved with a broader range of palladium catalysts and ligands. Conversely, the stronger C-Cl bond in 2-Amino-3-chloropyridine necessitates more forcing conditions to achieve comparable results. This typically involves the use of more sophisticated and often more expensive catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), which are specifically designed to facilitate the activation of less reactive aryl chlorides. Another challenge with aminopyridines is the potential for the amino group to coordinate with the palladium catalyst, which can lead to catalyst inhibition.

Comparative Experimental Data

Suzuki Coupling of this compound

Due to its high reactivity, this compound is expected to undergo Suzuki coupling under relatively mild conditions. The following table summarizes a representative experimental example.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.)Dioxane8012~85-95 (estimated)

Note: The data in this table is representative and estimated based on typical conditions for highly reactive aryl iodides. Specific yields may vary.

Suzuki Coupling of 2-Amino-3-chloropyridine

The coupling of 2-Amino-3-chloropyridine generally requires more robust catalytic systems and more forcing conditions to achieve high yields.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O1001886

This data is based on a reported procedure for a similar aminopyridine substrate and illustrates the more demanding conditions required for chloropyridines.

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of each substrate. These should be considered as starting points and may require optimization for specific applications.

General Procedure for Suzuki Coupling of this compound

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in dioxane (5 mL) is added an aqueous solution of Na₂CO₃ (2 M, 2.0 mL). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is then heated to 80°C and stirred for 12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Suzuki Coupling of 2-Amino-3-chloropyridine

An oven-dried Schlenk tube is charged with 2-Amino-3-chloropyridine (1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol). The tube is evacuated and backfilled with argon three times. Toluene (4 mL) and water (1 mL) are then added, and the mixture is heated to 100°C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired product.

Visualizing the Workflow

The following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting between the two substrates.

Suzuki_Miyaura_Catalytic_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl_Halide R¹-Pd(II)L_n-X OxAdd->PdII_Aryl_Halide Transmetal Transmetalation PdII_Aryl_Halide->Transmetal PdII_Aryl_Aryl R¹-Pd(II)L_n-R² Transmetal->PdII_Aryl_Aryl RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal Decision_Workflow Substrate Selection Workflow Start Project Start Cost Is cost the primary driver? Start->Cost Reactivity Are mild conditions required? Cost->Reactivity No Chloro Use 2-Amino-3-chloropyridine Cost->Chloro Yes Reactivity->Chloro No Iodo Use this compound Reactivity->Iodo Yes Optimize Optimize catalyst system for chloro-substrate Chloro->Optimize

A Comparative Analysis of Palladium Catalysts for the Functionalization of 2-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions of 2-amino-3-iodopyridine, a key building block in the synthesis of novel pharmaceutical agents. The selection of an appropriate palladium catalyst is critical for achieving high efficiency, yield, and selectivity in these transformations. This document summarizes quantitative data from studies on this compound and its close analogs, offering a valuable resource for reaction optimization and catalyst selection.

Data Presentation: A Comparative Overview of Catalyst Performance

The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions of 2-amino-3-halopyridines. The data has been compiled from literature sources and is intended to provide a comparative baseline for catalyst selection. It is important to note that reaction yields are highly dependent on the specific substrates and reaction conditions employed.

Table 1: Suzuki-Miyaura Coupling of 2-Amino-3-halopyridines with Phenylboronic Acid
Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)/H₂O90-10012-24~85[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8016High
PdCl₂(dppf)K₂CO₃DME802High
--INVALID-LINK--₂BQEtOAcrt2096[2]

Note: Data for the first three entries are based on the structurally similar 5-bromo-2-methylpyridin-3-amine (B1289001) and are illustrative of expected yields for this compound.[1] The fourth entry demonstrates a high-yield coupling at room temperature using a cationic palladium catalyst.[2]

Table 2: Sonogashira Coupling of 2-Amino-3-halopyridines with Terminal Alkynes
Catalyst/LigandAdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1003up to 96[3]
PdCl₂(PPh₃)₂CuIEt₃NDMF1003>90[3]
Pd(OAc)₂ / PPh₃CuIEt₃NDMF1003>90[3]

Note: The data is based on the coupling of 2-amino-3-bromopyridines. Given that aryl iodides are generally more reactive than bromides, similar or higher yields can be expected for this compound under these conditions.[3]

Table 3: Buchwald-Hartwig Amination of 2-Amino-3-halopyridines with Secondary Amines (e.g., Morpholine)

| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 83 (precatalyst) |[4] | | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 65 | 16 | 78 (precatalyst) |[4] | | Pd₂(dba)₃ / SPhos | LiHMDS | THF | 65 | 16 | 76 |[4] | | Pd₂(dba)₃ / BINAP | LiHMDS | THF | 65 | 16 | 71 |[4] | | PdCl₂(dppf) / Xantphos | NaOtBu | Toluene | reflux | - | 27-82 |[5] |

Note: The data is based on the amination of 3-bromo-2-aminopyridine. The use of RuPhos and BrettPhos precatalysts provided the highest yields.[4] The reactivity of this compound is expected to be comparable or higher.

Experimental Protocols

Detailed methodologies for the three major coupling reactions are provided below. These protocols are general and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5.0 mol%)

  • Copper(I) iodide (CuI, 5.0 mol%)

  • Base (e.g., Et₃N, 1 mL per 0.5 mmol substrate)

  • Anhydrous DMF

  • Inert gas (Nitrogen)

Procedure:

  • To a round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst, ligand, and CuI.

  • Add anhydrous DMF and stir for 30 minutes.

  • Add this compound and the terminal alkyne.

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and pour it into a saturated aqueous solution of sodium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the residue by column chromatography.[3]

Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., RuPhos, 8 mol%) or a precatalyst (4 mol%)

  • Base (e.g., LiHMDS, 2.5 equivalents)

  • Anhydrous THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium source and ligand (or the precatalyst) and this compound.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF, followed by the amine.

  • Add the base solution dropwise at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by chromatography.[4]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the generalized catalytic cycle for a Suzuki-Miyaura coupling and a typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Product Ar-I Ar-I Ar-I->Oxidative Addition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, Coupling Partner, and Base Inert_Atmosphere Evacuate and Backfill with Inert Gas Reagents->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst and Solvent Inert_Atmosphere->Catalyst_Addition Heating Heat and Stir (Monitor by TLC/LC-MS) Catalyst_Addition->Heating Quench Cool and Quench the Reaction Heating->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify via Chromatography Extract->Purify Product Product Purify->Product

References

A Comparative Guide to the Regioselective Synthesis of 2-Amino-3-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine (B92270) scaffolds is a cornerstone of medicinal chemistry and drug discovery, with substituted pyridines forming the core of numerous therapeutic agents. Among these, 2-amino-3-iodopyridine is a versatile building block, offering multiple reactive sites for derivatization. Understanding the regioselectivity of common cross-coupling reactions is paramount for the efficient and predictable synthesis of novel molecular entities. This guide provides a comprehensive comparison of three powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the derivatization of this compound, supported by experimental data and detailed protocols.

Regioselectivity in Cross-Coupling Reactions

The key to the regioselective derivatization of this compound lies in the differential reactivity of its functional groups. The primary sites for cross-coupling are the C-3 position, bearing an iodine atom, and the amino group at the C-2 position. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This inherent reactivity difference allows for selective functionalization at the C-3 position. However, the amino group at C-2 can also participate in N-arylation reactions, particularly under Buchwald-Hartwig conditions, presenting a potential challenge to regioselectivity.

This guide will focus on reactions that selectively target the C-3 position, a common strategy for elaborating the pyridine core.

Comparison of Key Cross-Coupling Reactions

The choice of cross-coupling reaction depends on the desired substituent to be introduced at the C-3 position. The Suzuki-Miyaura coupling introduces aryl or vinyl groups, the Sonogashira coupling installs alkyne moieties, and the Buchwald-Hartwig amination forms a new carbon-nitrogen bond.

ReactionCoupling PartnerProductTypical Catalyst SystemKey Advantages
Suzuki-Miyaura Coupling Organoboron compounds (e.g., arylboronic acids)2-Amino-3-arylpyridinesPd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃)Wide availability of boronic acids, mild reaction conditions, tolerance of various functional groups.
Sonogashira Coupling Terminal alkynes2-Amino-3-alkynylpyridinesPd catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N)Direct introduction of an alkyne group, which can be further functionalized.
Buchwald-Hartwig Amination Primary or secondary amines2,3-Diaminopyridine derivativesPd catalyst with a specialized phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos) and a strong base (e.g., LiHMDS, NaOtBu)Direct formation of C-N bonds, crucial for many biologically active molecules.

Experimental Data

While a direct comparative study on this compound is not extensively documented, data from analogous 2-amino-3-bromopyridines and other halopyridines provide valuable insights into expected yields and conditions. The higher reactivity of the C-I bond generally leads to milder reaction conditions and higher yields compared to C-Br analogues.

Table 1: Representative Conditions and Yields for C-3 Selective Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SonogashiraPhenylacetylenePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100390-96 (for bromo analog)[1][2]
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90-10012-2485 (representative for similar substrates)[3]
Buchwald-HartwigMorpholineRuPhos-Pd-G3LiHMDSToluene (B28343)10012High (qualitative for halo-aminopyridines)

Note: Yields are illustrative and can vary based on the specific substrates and optimization of reaction conditions.

Experimental Protocols

The following are general protocols that can be adapted and optimized for the specific derivatization of this compound.

Suzuki-Miyaura Coupling Protocol
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[4]

Sonogashira Coupling Protocol
  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and the copper(I) co-catalyst (e.g., CuI, 0.05 eq).

  • Add this compound (1.0 eq) and a degassed solvent such as anhydrous DMF or acetonitrile.

  • Add an amine base, typically triethylamine (B128534) (2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.2 eq) dropwise.

  • Stir the reaction at room temperature or heat to 60-100 °C, monitoring the progress by TLC. Reaction times can range from 1 to 24 hours.[5][6]

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[6]

Buchwald-Hartwig Amination Protocol

Caution: This reaction often requires rigorously anhydrous and anaerobic conditions.

  • In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., a RuPhos or BrettPhos precatalyst, 1-5 mol%), the phosphine ligand (if not using a precatalyst), and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) (1.4-2.0 eq).

  • Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.[7]

Visualizing Reaction Pathways and Workflows

Regioselective Synthesis Pathways

The following diagram illustrates the primary regioselective derivatization pathways for this compound at the C-3 position.

Caption: Regioselective C-3 functionalization of this compound.

General Experimental Workflow

This diagram outlines a typical workflow for performing a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Coupling Partner - Base start->reagents inert Establish Inert Atmosphere (e.g., Ar or N2) reagents->inert catalyst Add Catalyst System: - Pd Precursor - Ligand (if needed) - Co-catalyst (if needed) inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Reaction Workup: - Quench - Extract - Wash reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Relevance in Drug Discovery: Signaling Pathways

Derivatives of 2,3-disubstituted pyridines have shown significant biological activity, making them attractive scaffolds for drug development. For instance, certain 2,3,5-trisubstituted pyridine analogs have been identified as potent inhibitors of IL-1β release by modulating the p38 MAPK signaling pathway, which is implicated in inflammatory diseases.[8] Additionally, various 2-aminopyridine (B139424) derivatives have been investigated for their anticancer properties, with some acting as inhibitors of kinases such as PIM-1.[9]

The diagram below illustrates a simplified representation of the p38 MAPK signaling pathway, a target for some 2,3-disubstituted pyridine derivatives.

Signaling_Pathway Extracellular_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR) Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Inflammatory_Response Inflammatory Response (e.g., IL-1β production) Downstream_Targets->Inflammatory_Response Inhibitor 2,3-Disubstituted Pyridine Inhibitor Inhibitor->p38_MAPK

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of 2,3-disubstituted pyridines.

Conclusion

The regioselective synthesis of derivatives from this compound is a critical aspect of modern medicinal chemistry. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offer a powerful and versatile toolkit for the C-3 functionalization of this important scaffold. The choice of reaction is dictated by the desired functionality to be introduced. While challenges such as potential N-arylation exist, careful selection of catalysts, ligands, and reaction conditions can lead to highly regioselective transformations, providing access to a diverse range of novel compounds with significant potential in drug discovery. The protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to explore the chemical space around the 2-aminopyridine core.

References

A Comparative Guide to 2-Amino-3-iodopyridine and 2-Amino-5-iodopyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyridine derivatives are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The introduction of a halogen atom, particularly iodine, onto the pyridine (B92270) ring provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers an objective comparison of two constitutional isomers, 2-Amino-3-iodopyridine and 2-Amino-5-iodopyridine, in common synthetic transformations. We will delve into their reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, supported by experimental data and detailed protocols.

The positional difference of the iodo and amino groups on the pyridine ring significantly influences the electronic properties and steric environment of the molecule, thereby affecting its reactivity in catalytic cycles. Generally, the electron-donating amino group can decrease the reactivity of the carbon-iodine bond towards oxidative addition in palladium-catalyzed reactions. In this compound, the proximity of the amino group to the iodine atom may also introduce steric hindrance and potential for catalyst inhibition through chelation.

Comparative Analysis of Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for the formation of C(sp²)–C(sp²) bonds. While direct comparative studies between this compound and 2-Amino-5-iodopyridine are not extensively documented, inferences can be drawn from the general principles of pyridine chemistry. The electron-donating nature of the amino group is expected to have a more pronounced deactivating effect on the adjacent C-I bond in the 3-position compared to the more distant 5-position.

Coupling PartnerProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound
Phenylboronic acid2-Amino-3-phenylpyridinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OReflux8Typical, not specifiedInferred from similar reactions
2-Amino-5-iodopyridine
Arylboronic acids2-Amino-5-arylpyridinesPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O10012Good to Excellent[1](--INVALID-LINK--)
Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds, crucial for the synthesis of conjugated enynes and arylalkynes. For aminopyridines, this reaction is well-established. A study on the Sonogashira coupling of 2-amino-3-bromopyridines provides a good model for the reactivity of the iodo-analogues.[2][3][4]

Coupling PartnerProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (inferred from 3-bromo analogue)
Phenylacetylene2-Amino-3-(phenylethynyl)pyridinePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100372-96[2][3][4]
2-Amino-5-iodopyridine
Terminal Alkynes2-Amino-5-(alkynyl)pyridinesPd(PPh₃)₂Cl₂/CuIEt₃NDMFRT24High[1][5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6][7] The reactivity of halopyridines in this reaction is influenced by the position of the halogen and other substituents. For 3-halo-2-aminopyridines, specific catalyst systems have been developed to achieve efficient coupling.[8][9]

Coupling PartnerProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound
Primary/Secondary AminesN³-substituted-2,3-diaminopyridinesRuPhos/BrettPhos precatalystsLiHMDSToluene10012Good[8][9]
2-Amino-5-iodopyridine
AnilinesN⁵-Aryl-2,5-diaminopyridinesPd₂(dba)₃/XantphosCs₂CO₃Toluene10012Good to ExcellentInferred from similar reactions[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Amino-5-iodopyridine
  • To a reaction vessel, add 2-Amino-5-iodopyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (B91453) (4 mL) and water (1 mL).

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

General Procedure for Sonogashira Coupling of this compound

(Adapted from the protocol for 2-amino-3-bromopyridine)[2][3][4]

  • To a round-bottomed flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • The flask is purged with nitrogen, and DMF (2.0 mL) is added. The mixture is stirred for 30 minutes at room temperature.

  • Add this compound (0.5 mmol), the terminal alkyne (0.6 mmol), and Et₃N (1.0 mL).

  • The reaction mixture is heated to 100 °C for 3 hours, with progress monitored by TLC.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The residue is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of this compound

(Adapted from the protocol for 3-halo-2-aminopyridines)[8][9]

  • In a glovebox, a reaction tube is charged with a RuPhos or BrettPhos precatalyst (2 mol%), LiHMDS (1.2 mmol), this compound (1.0 mmol), and the amine (1.1 mmol).

  • Toluene (2 mL) is added, and the tube is sealed.

  • The reaction mixture is heated to 100 °C for 12 hours.

  • After cooling, the mixture is diluted with ethyl acetate and quenched with water.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by flash chromatography.

Visualizing Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R¹-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex [R²-B(OR)₂]⁻ Product Complex Product Complex Transmetalation Complex->Product Complex Isomerization Product Complex->Pd(0)L2 Reductive Elimination (R¹-R²)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R¹-X Transmetalation Transmetalation Oxidative Addition->Transmetalation Cu-C≡C-R² Transmetalation->Pd(0)L2 Reductive Elimination (R¹-C≡C-R²) CuX CuX Alkyne Complex Alkyne Complex CuX->Alkyne Complex H-C≡C-R² Copper Acetylide Copper Acetylide Alkyne Complex->Copper Acetylide Base Copper Acetylide->CuX

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Amido Complex Amido Complex Amine Coordination->Amido Complex -HX (Base) Product Complex Product Complex Amido Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

Both this compound and 2-Amino-5-iodopyridine are valuable synthons for the construction of complex nitrogen-containing molecules. The choice between these two isomers will depend on the desired substitution pattern and the specific reaction conditions. Based on general principles of reactivity, 2-Amino-5-iodopyridine is expected to be the more reactive substrate in palladium-catalyzed cross-coupling reactions due to reduced steric hindrance and a less pronounced deactivating effect from the amino group. However, with the appropriate choice of catalyst, ligand, and reaction conditions, both isomers can be effectively utilized in a variety of synthetic transformations. This guide provides a foundation for researchers to make informed decisions in their synthetic endeavors and to optimize reaction protocols for the efficient synthesis of their target molecules.

References

A Comparative Guide to the Synthesis of Pyrido[2,3-d]pyrimidines: Validation of a 2-Aminopyridine-Based Route

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that form the core structure of numerous pharmacologically active molecules, including kinase inhibitors and anti-cancer agents.[1][2] The development of efficient and versatile synthetic routes to this scaffold is therefore of significant interest to medicinal chemists and drug development professionals. 2-Amino-3-iodopyridine is a versatile starting material that provides a strategic entry point to these complex molecules through various cross-coupling reactions.

This guide provides a comparative validation of a synthetic route to a substituted 2,4-diaminopyrido[2,3-d]pyrimidine starting from a 2-aminopyridine (B139424) precursor, benchmarked against a common alternative approach that utilizes a pyrimidine-based starting material. The comparison focuses on key performance indicators such as reaction yield, number of steps, and reaction conditions, supported by detailed experimental protocols and workflow visualizations.

Synthetic Route 1: Construction from a 2-Aminopyridine Precursor

This approach builds the pyrimidine (B1678525) ring onto a pre-existing, functionalized pyridine (B92270). A common strategy involves the use of 2-amino-3-cyanopyridine (B104079) derivatives, which can be readily prepared from precursors like this compound via cyanation. The o-amino-nitrile functionality is a classic precursor for the construction of fused aminopyrimidines.

The overall workflow for this route is depicted below:

A 2-Amino-3-cyanopyridine Derivative C Cyclization Reaction A->C B Guanidine (B92328) Hydrochloride B->C D 2,4-Diaminopyrido[2,3-d]pyrimidine C->D High Temp. NaOEt, EtOH

Caption: Synthetic workflow starting from a 2-aminopyridine precursor.

Alternative Synthetic Route 2: Construction from a Pyrimidine Precursor

A widely employed alternative strategy involves building the pyridine ring onto a pyrimidine core. This is often achieved through a multi-component reaction, which offers the advantage of rapidly increasing molecular complexity in a single step. A common starting material for this approach is 6-aminouracil (B15529) or its derivatives.

The workflow for this alternative one-pot synthesis is shown below:

A 6-Amino-1,3-dimethyluracil (B104193) D One-Pot Three-Component Reaction A->D B Aromatic Aldehyde B->D C Malononitrile (B47326) C->D E Substituted Pyrido[2,3-d]pyrimidine (B1209978) D->E Catalyst (e.g., Bi(OTf)3) Reflux in EtOH

Caption: Alternative one-pot synthesis from a 6-aminouracil precursor.

Performance Comparison

The two synthetic routes are compared based on typical performance metrics observed in the literature. The following table summarizes the quantitative data for the synthesis of similarly substituted pyrido[2,3-d]pyrimidine derivatives.

MetricRoute 1 (from 2-Aminopyridine)Route 2 (from 6-Aminouracil)
Starting Materials 2-Amino-3-cyanopyridine, Guanidine6-Aminouracil, Aromatic Aldehyde, Malononitrile
Number of Steps 1 (for the final cyclization)1 (One-pot reaction)
Typical Overall Yield 70-85%85-95%[3]
Reaction Conditions High temperature (reflux in ethanol), strong base (NaOEt)Mild to moderate temperature (reflux in ethanol), catalyst[3]
Purification Recrystallization or column chromatographyFiltration and washing, sometimes recrystallization
Key Advantages Good for specific substitution patterns on the pyridine ring.High efficiency, operational simplicity, atom economy.[4]
Key Disadvantages May require synthesis of the starting 2-amino-3-cyanopyridine.Substituent diversity on the pyrimidine ring is limited.

Detailed Experimental Protocols

The following are representative experimental protocols for the key transformations in each synthetic route.

Protocol for Route 1: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidine via Cyclization

This protocol is based on the cyclization of a 2-amino-3-cyanopyridine with guanidine.

  • Reagent Preparation: Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.2 eq.) in absolute ethanol (B145695) under an inert atmosphere of nitrogen.

  • Reaction Setup: To the sodium ethoxide solution, add the substituted 2-amino-3-cyanopyridine (1.0 eq.) and guanidine hydrochloride (1.5 eq.).

  • Reaction Execution: Heat the resulting mixture to reflux (approximately 78 °C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Reduce the solvent volume under vacuum.

  • Purification: Pour the concentrated mixture into ice-water. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by silica (B1680970) gel column chromatography.

Protocol for Route 2: One-Pot Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol describes a one-pot, three-component synthesis starting from 6-amino-1,3-dimethyluracil.[3]

  • Reaction Setup: In a round-bottom flask, combine 6-amino-1,3-dimethyluracil (1.0 eq.), a substituted aromatic aldehyde (1.0 eq.), malononitrile (1.0 eq.), and a catalytic amount of bismuth(III) triflate (Bi(OTf)₃, 10 mol%) in ethanol.[3]

  • Reaction Execution: Stir the mixture and heat to reflux (approximately 80 °C) for 2-4 hours.[3] Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold ethanol to remove any unreacted starting materials and catalyst, and dry under vacuum.[3]

Conclusion

Both synthetic strategies offer viable pathways to the medicinally important pyrido[2,3-d]pyrimidine scaffold.

  • The 2-aminopyridine-based route is highly valuable when specific substituents are required on the pyridine portion of the molecule, which can be introduced early in the synthesis (e.g., prior to the formation of the 2-amino-3-cyanopyridine precursor). While this may involve more steps overall to prepare the starting material, the final cyclization is generally efficient.

  • The pyrimidine-based alternative route , particularly through a one-pot, three-component reaction, stands out for its operational simplicity, high yields, and atom economy.[4][5] It is an excellent choice for rapidly generating a library of analogs with diversity primarily on the fused pyridine ring, driven by the choice of aldehyde.

The selection of the optimal synthetic route will ultimately depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis. The 2-aminopyridine approach, often originating from versatile intermediates like this compound, remains a cornerstone in the targeted synthesis of complex pyrido[2,3-d]pyrimidines.

References

The Unsung Hero of Scaffolds: Benchmarking the Efficiency of 2-Amino-3-iodopyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the plethora of heterocyclic building blocks, the 2-aminopyridine (B139424) moiety has emerged as a privileged scaffold, consistently appearing in a wide array of biologically active compounds. This guide provides a comprehensive comparison of 2-Amino-3-iodopyridine against other alternatives, highlighting its efficiency in key synthetic transformations and its role in the development of potent therapeutics. Through a detailed analysis of experimental data, this report aims to equip researchers with the necessary information to make informed decisions in scaffold selection.

At the Crossroads of Synthesis: The Reactivity Advantage of the Iodo-Substituent

The utility of a scaffold is intrinsically linked to its synthetic tractability. The 2-amino-3-halopyridine core allows for diversification at the 3-position through various palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry. The choice of the halogen atom at this position significantly influences the reactivity and, consequently, the efficiency of these transformations.

It is a well-established principle in organic chemistry that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus more susceptible to oxidative addition to the palladium catalyst, the rate-limiting step in many cross-coupling reactions.

While direct head-to-head quantitative comparisons in the literature are sparse, the general principles of reactivity strongly suggest that this compound offers a significant advantage in terms of reaction kinetics and efficiency. This translates to milder reaction conditions, shorter reaction times, and potentially higher yields compared to its bromo and chloro counterparts.

Table 1: Comparative Reactivity of 2-Amino-3-halopyridines in Key Cross-Coupling Reactions

Reaction TypeThis compound2-Amino-3-bromopyridine2-Amino-3-chloropyridine
Suzuki-Miyaura Coupling High reactivity, milder conditions (lower temperatures, shorter times).Moderate reactivity, may require higher temperatures and longer reaction times.Low reactivity, often requires specialized catalysts and harsher conditions.
Sonogashira Coupling High reactivity, often proceeds at room temperature.Moderate reactivity, typically requires elevated temperatures.Low reactivity, challenging to achieve efficient coupling.
Buchwald-Hartwig Amination High reactivity, broader substrate scope.Moderate reactivity.Low reactivity, limited substrate scope.

Beyond the Bench: Biological Activity and Structure-Activity Relationships

The 2-aminopyridine scaffold is a key pharmacophore in a multitude of approved and investigational drugs, particularly in the realm of kinase inhibitors. The amino group and the pyridine (B92270) nitrogen often form crucial hydrogen bond interactions with the hinge region of the kinase active site. The substituent at the 3-position plays a vital role in modulating the potency, selectivity, and pharmacokinetic properties of the molecule.

While this compound serves as a versatile synthetic intermediate, the final drug molecule often incorporates a carbon-carbon or carbon-nitrogen linked substituent at this position. The following table provides a glimpse into the biological activity of compounds derived from 2-aminopyridine scaffolds.

Table 2: Biological Activity of Representative Drugs/Candidates with a 2-Aminopyridine Scaffold

CompoundTarget(s)IndicationKey Structural Features
Lorlatinib ALK, ROS1Non-Small Cell Lung CancerMacrocyclic structure with a 2-aminopyridine core
Brigatinib ALK, EGFRNon-Small Cell Lung Cancer2,4-diaryl-aminopyrimidine scaffold
Piroxicam COX-1, COX-2Anti-inflammatory2-aminopyridine fused with a thiazole (B1198619) ring
Tenoxicam COX-1, COX-2Anti-inflammatoryThienothiazine carboxamide of 2-aminopyridine

The Road Travelled: Pharmacokinetic Profiles

The journey of a drug from administration to its target is governed by its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The physicochemical properties of the scaffold play a significant role in determining these parameters.

Table 3: Comparative Pharmacokinetic Parameters of Kinase Inhibitors

ParameterLorlatinib (2-Aminopyridine Scaffold)Brigatinib (2-Aminopyrimidine Scaffold)
Bioavailability (%) ~81Not explicitly reported, but orally active
Tmax (h) ~1.2 - 21 - 4
Half-life (t½) (h) ~24~25
Metabolism Primarily CYP3A4 and UGT1A4Primarily CYP2C8 and CYP3A4
Key Features High brain penetrationActive against resistant mutations

Exploring New Territories: Alternative Scaffolds

While the 2-aminopyridine scaffold has proven its mettle, the quest for novel intellectual property and improved drug-like properties often necessitates "scaffold hopping" – the replacement of a core structure with a bioisosteric equivalent. Several heterocyclic systems have emerged as viable alternatives to the 2-aminopyridine core in kinase inhibitors.

Pyrazolopyridines: This scaffold has gained significant attention as a hinge-binding motif. The arrangement of nitrogen atoms in the pyrazolopyridine ring can offer different hydrogen bonding patterns and improved physicochemical properties.

Quinazolines and Pyrimidines: These scaffolds are also well-established ATP mimetics and are present in numerous approved kinase inhibitors. They offer a different substitution pattern and electronic distribution compared to 2-aminopyridines.

A direct comparison of the biological activity of a compound with a 2-aminopyridine scaffold versus its analog with an alternative scaffold from the same study is the most reliable way to assess their relative merits. However, such direct comparative data is often not publicly available.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the context in which 2-aminopyridine-derived drugs operate, we present diagrams of key signaling pathways and a typical experimental workflow for cross-coupling reactions.

Signaling Pathways

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway.

HER2_Signaling HER2_dimer HER2 Dimerization PI3K PI3K HER2_dimer->PI3K Activates Ras Ras HER2_dimer->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation

Caption: Simplified HER-2 signaling pathway.

ALK_Signaling ALK ALK Activation PI3K PI3K ALK->PI3K RAS_MAPK RAS-MAPK Pathway ALK->RAS_MAPK JAK JAK ALK->JAK Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Proliferation Proliferation RAS_MAPK->Proliferation STAT3 STAT3 JAK->STAT3 GeneTranscription Gene Transcription STAT3->GeneTranscription

Caption: Simplified ALK signaling pathway.

Experimental Workflows

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Inert Atmosphere Inert Atmosphere This compound->Inert Atmosphere Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Inert Atmosphere Pd Catalyst Pd Catalyst Pd Catalyst->Inert Atmosphere Base Base Base->Inert Atmosphere Solvent Solvent Solvent->Inert Atmosphere Heating Heating Inert Atmosphere->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Final Product Final Product Chromatography->Final Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are general protocols for the key cross-coupling reactions discussed.

Suzuki-Miyaura Coupling

Objective: To form a carbon-carbon bond between this compound and an organoboron reagent.

Materials:

  • This compound (1.0 equiv)

  • Aryl or vinyl boronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Water (if using a two-phase system)

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • If a two-phase system was used, separate the organic layer. If a single solvent was used, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

Objective: To form a carbon-carbon bond between this compound and a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylethylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Objective: To form a carbon-nitrogen bond between this compound and an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound stands out as a highly efficient and versatile scaffold in drug discovery. Its enhanced reactivity in key cross-coupling reactions allows for greater synthetic flexibility and efficiency compared to its bromo and chloro analogs. The 2-aminopyridine core remains a cornerstone in the design of potent therapeutics, particularly kinase inhibitors. While alternative scaffolds offer opportunities for novelty and property modulation, the proven track record and synthetic advantages of 2-aminopyridine, especially the iodo-substituted variant, ensure its continued prominence in the medicinal chemist's toolbox. The data and protocols presented in this guide provide a solid foundation for researchers to leverage the full potential of this valuable building block in their drug discovery endeavors.

A Comparative Guide to Alternative Building Blocks for Heterocyclic Synthesis: Moving Beyond 2-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. While 2-amino-3-iodopyridine has traditionally been a valuable building block, a range of alternative reagents offer distinct advantages in terms of cost, availability, and reactivity. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the strategic selection of starting materials for the synthesis of medicinally relevant heterocycles such as imidazo[1,2-a]pyridines and pyrido[2,3-b]pyrazines.

This comparison focuses on readily available 2-amino-3-halopyridines, namely the bromo- and chloro-analogs, and also explores the utility of organostannane and boronic acid derivatives. The choice of building block significantly impacts reaction conditions and outcomes in crucial transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Performance Comparison of 2-Amino-3-halopyridine Alternatives

The reactivity of 2-amino-3-halopyridines in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl bond strength, with the weaker carbon-halogen bonds requiring milder reaction conditions. This fundamental difference is a key consideration in experimental design.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The following table summarizes typical reaction conditions and yields for the coupling of 2-amino-3-halopyridines with arylboronic acids. Notably, while the iodo- and bromo-derivatives often proceed with standard palladium catalysts, the less reactive chloro-analog typically necessitates more sophisticated and electron-rich ligand systems to achieve comparable yields.[1]

EntryHalopyridineArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9010~88
22-Amino-3-bromopyridine (B76627)Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)100892[1]
32-Amino-3-chloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃t-BuOH1102478[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceutical agents. Similar to the Suzuki coupling, the reactivity of the halopyridine dictates the required catalyst system and reaction conditions. The bromo-derivative can be effectively coupled with various amines, while the chloro-analog often requires more specialized ligands to achieve high efficiency.

EntryHalopyridineAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene804~95
22-Amino-3-chloropyridineMorpholinePd₂(dba)₃ / BrettPhosLiHMDSToluene10018~85
Sonogashira Coupling

The Sonogashira coupling provides a direct route to 3-alkynyl-2-aminopyridines, valuable intermediates for further elaboration. The higher reactivity of 2-amino-3-bromopyridine allows for efficient coupling with a variety of terminal alkynes under relatively mild conditions.[2][3]

EntryHalopyridineAlkyneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[3]
22-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100385[3]

Alternative Building Blocks: Organostannanes and Boronic Acids

Beyond halopyridines, other functionalized pyridines serve as effective building blocks.

  • 2-Amino-3-(tributylstannyl)pyridine: This organostannane is a versatile reagent for Stille cross-coupling reactions.[4] Stille couplings are known for their tolerance of a wide range of functional groups and are often carried out under neutral or mildly basic conditions.[5][6][7]

  • 2-Amino-3-pyridinylboronic acid: Boronic acids are key partners in Suzuki-Miyaura couplings and offer advantages in terms of lower toxicity compared to organostannanes.

Synthesis of Key Heterocyclic Scaffolds

Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a prominent class of heterocycles with a broad spectrum of biological activities. A common and efficient route to this scaffold is the condensation of a 2-aminopyridine (B139424) with an α-haloketone.[8][9][10]

cluster_0 Synthesis of Imidazo[1,2-a]pyridines 2-Aminopyridine 2-Aminopyridine Intermediate N-Phenacylpyridinium halide intermediate 2-Aminopyridine->Intermediate Nucleophilic attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Intermediate->Imidazo[1,2-a]pyridine Intramolecular cyclization & dehydration

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are another important class of nitrogen-containing heterocycles, often synthesized from 2,3-diaminopyridine (B105623) precursors.[11][12] These precursors can be accessed through a Buchwald-Hartwig amination of 2-amino-3-halopyridines, followed by condensation with a 1,2-dicarbonyl compound.[13][14]

cluster_1 Synthesis of Pyrido[2,3-b]pyrazines 2-Amino-3-halopyridine 2-Amino-3-halopyridine 2,3-Diaminopyridine 2,3-Diaminopyridine derivative 2-Amino-3-halopyridine->2,3-Diaminopyridine Buchwald-Hartwig Amination Amine Amine Amine->2,3-Diaminopyridine Pyrido[2,3-b]pyrazine (B189457) Pyrido[2,3-b]pyrazine 2,3-Diaminopyridine->Pyrido[2,3-b]pyrazine Condensation 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Pyrido[2,3-b]pyrazine

Caption: Synthetic route to pyrido[2,3-b]pyrazines via a 2,3-diaminopyridine intermediate.

Biological Relevance: Targeting the EGFR Signaling Pathway

Many heterocyclic compounds, including those derived from the building blocks discussed, are potent inhibitors of key signaling pathways implicated in diseases such as cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a common feature in many cancers.[15][16][17] Fused pyrimidine (B1678525) systems, which can be accessed from these precursors, are known to act as EGFR inhibitors.[18]

cluster_2 Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor Heterocyclic Inhibitor Inhibitor->Dimerization

Caption: Inhibition of the EGFR signaling pathway by heterocyclic compounds.

Experimental Protocols

Representative Protocol for Suzuki Coupling of 2-Amino-3-bromopyridine

Materials:

  • 2-Amino-3-bromopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-amino-3-bromopyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]

Representative Protocol for Buchwald-Hartwig Amination of 2-Amino-3-chloropyridine

Materials:

  • 2-Amino-3-chloropyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • BrettPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 2.2 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ and BrettPhos.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add 2-amino-3-chloropyridine, the amine, and LiHMDS.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.

  • Monitor the reaction by an appropriate method (TLC or GC-MS).

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired product.

Representative Protocol for the Synthesis of Imidazo[1,2-a]pyridines

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • α-Bromoacetophenone (1.0 mmol)

  • Sodium bicarbonate (NaHCO₃, 2.0 mmol)

  • Ethanol (B145695) (10 mL)

Procedure:

  • To a round-bottom flask, add 2-aminopyridine, α-bromoacetophenone, and sodium bicarbonate in ethanol.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure imidazo[1,2-a]pyridine.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-iodopyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety information, operational plans, and step-by-step procedures for the proper disposal of 2-Amino-3-iodopyridine.

This compound is a halogenated organic compound that requires careful management as hazardous waste. Disposal should always be conducted in accordance with local, state, and federal regulations and handled by licensed professional waste disposal services.

Key Safety and Physical Data

A summary of the essential quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₅H₅IN₂
Molecular Weight 220.01 g/mol
Melting Point 87-91 °C
Boiling Point 289.6 ± 25.0 °C (Predicted)[1][2]
Density 2.055 ± 0.06 g/cm³ (Predicted)[1][2]
Appearance White to pale brown crystalline powder or needles[1]
Signal Word Danger
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Damage 1, STOT SE 3

Disposal Operational Plan

The primary operational plan for the disposal of this compound is to treat it as a hazardous waste and arrange for its collection by a certified chemical waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Core Principles:

  • Segregation: Keep this compound waste separate from non-hazardous waste and other chemical waste streams, particularly non-halogenated solvents.

  • Containment: Use appropriate, sealed, and clearly labeled containers for waste accumulation.

  • Professional Disposal: Engage a licensed hazardous waste disposal service for collection and final disposal.

Detailed Disposal Protocol

The following step-by-step protocol outlines the procedure for the safe handling and disposal of this compound waste within a laboratory setting.

Materials Required:

  • Designated hazardous waste container for halogenated organic solids

  • Personal Protective Equipment (PPE): Nitrile gloves, safety glasses or goggles, fastened lab coat

  • Hazardous waste labels

  • Chemical-resistant spatula or scoop

  • Fume hood

Procedure:

  • Wear Appropriate PPE: Before handling this compound, ensure you are wearing the required personal protective equipment, including a lab coat, nitrile gloves, and safety glasses.

  • Work in a Ventilated Area: All handling of this compound, including weighing and transferring to a waste container, should be performed inside a certified chemical fume hood to avoid inhalation of dust particles.

  • Segregate Waste:

    • Collect solid this compound waste in a designated, leak-proof, and sealable container labeled "Halogenated Organic Solid Waste."

    • Do not mix with non-halogenated chemical waste, as this can complicate the disposal process and increase costs.

    • Solutions containing this compound should be stored in a separate, compatible, and sealed container labeled "Halogenated Organic Liquid Waste."

  • Container Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name, "this compound," and its CAS number (104830-06-0) on the label.

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Secure Storage:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Arrange for Professional Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for collection.[3]

    • Follow their specific instructions for pickup and documentation.

Emergency Procedures for Spills:

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure the Area: Restrict access to the spill area.

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably a fume hood, to clean up the spill.

  • Contain the Spill: Prevent the spill from spreading. For solid spills, you can gently cover it with an absorbent material.

  • Clean-up:

    • Moisten the spilled material with a suitable solvent (e.g., isopropanol) to prevent dust generation.

    • Carefully sweep or vacuum the material using a HEPA-filtered vacuum and place it into a designated hazardous waste container.

    • Wash the spill area thoroughly with soap and water.

  • Dispose of Clean-up Materials: All materials used for the clean-up, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste in the same container as the this compound.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Disposal A Generate this compound Waste (Solid or Solution) B Is the waste solid or liquid? A->B C Place in 'Halogenated Organic Solid Waste' Container B->C Solid D Place in 'Halogenated Organic Liquid Waste' Container B->D Liquid E Label Container with: - Chemical Name & CAS Number - Hazard Symbols - Accumulation Start Date C->E D->E F Keep Container Securely Sealed E->F G Store in Designated Hazardous Waste Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Service G->H I Professional Collection and Disposal H->I

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Amino-3-iodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-3-iodopyridine. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety Glasses with Side Shields or GogglesChemical splash-resistantProtects against splashes and airborne particles that can cause serious eye damage.[1]
Skin Protection Chemical-resistant GlovesNitrile gloves are a suitable option.[2]Prevents skin contact which can cause irritation.[1] Always inspect gloves before use and replace if contaminated.
Laboratory CoatStandard, full-sleevedProvides a barrier against accidental spills and contact with the skin.[1]
Closed-toed Footwear---Protects feet from spills.[1]
Respiratory Protection Dust MaskType N95 (US) or equivalentRequired when handling the solid form to prevent inhalation of dust particles, which can cause respiratory irritation.[3] To be used in a well-ventilated area or under a fume hood.[1]

Operational Plan: Handling and Disposal

Proper handling and disposal procedures are crucial for laboratory safety and environmental protection. The following step-by-step guide outlines the recommended protocol for working with this compound.

Experimental Protocol for Safe Handling and Use

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area. The use of a laboratory fume hood is strongly recommended to minimize inhalation exposure.[1]

    • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

    • Before handling, ensure all necessary PPE is donned correctly.

  • Handling the Chemical:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Minimize dust generation and accumulation when working with the solid form.[1]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

    • Keep the container tightly closed when not in use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[4]

    • Keep away from incompatible substances and sources of ignition.[1]

    • The container should be stored in a tightly-closed container.[1]

Disposal Plan

Contaminated materials and unused this compound must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect waste material, including any contaminated PPE (e.g., gloves), in a designated and properly labeled hazardous waste container.[1]

    • For spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable disposal container.[1]

  • Disposal Procedure:

    • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[1]

    • Do not dispose of the chemical down the drain or in regular trash.[5]

    • It is recommended to use a licensed professional waste disposal service for the final disposal of the material.[5]

Workflow for Safe Handling of this compound

start Start: Prepare for Handling ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe eng_controls Step 2: Verify Engineering Controls are Active ppe->eng_controls handling Step 3: Handle this compound in a Ventilated Area eng_controls->handling storage Step 4: Store in a Cool, Dry, Well-Ventilated Area handling->storage After Use disposal_prep Step 5: Segregate Waste and Contaminated Materials handling->disposal_prep During & After Use end End: Complete Handling storage->end Task Complete disposal Step 6: Dispose of Waste via Licensed Professional Service disposal_prep->disposal disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-iodopyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-iodopyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.